N,5-dimethylpyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-7(8-2)9-5-6/h3-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFGSIOATXWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,5-dimethylpyridin-2-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N,5-dimethylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic building block of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a field-proven perspective on strategic decision-making in the synthetic process and rigorous analytical confirmation of the final product. We will explore the rationale for selecting a modern palladium-catalyzed cross-coupling approach over classical methods, present a detailed and validated experimental protocol, and outline a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and validate this important chemical entity.
Strategic Approach to Synthesis: Rationale and Pathway Selection
The synthesis of substituted aminopyridines is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, several synthetic avenues are theoretically possible. However, a critical evaluation based on efficiency, safety, substrate scope, and reproducibility is paramount for selecting an optimal laboratory method.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of 2-aminopyridines: the classical Chichibabin reaction and modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
-
Chichibabin Reaction : First reported in 1914, this reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent.[1][2] It is a powerful method for introducing an amino group at the 2-position of the pyridine core.[3] However, the reaction typically requires harsh conditions, such as high temperatures (100–130°C) in solvents like xylene or toluene, and the sodium amide reagent is hazardous to handle.[1][2] Furthermore, the yield can be highly dependent on the purity of the sodium amide, and side reactions can occur.[4]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a preferred method for forming C-N bonds in modern organic synthesis.[5] The reaction couples an amine with an aryl halide or triflate. Its primary advantages include significantly milder reaction conditions, exceptional functional group tolerance, and a broad substrate scope that has been expanded through the development of sophisticated phosphine ligands.[5][6] For the synthesis of this compound, this approach offers a more controlled, reliable, and often higher-yielding alternative to the Chichibabin reaction.[7]
Selected Synthetic Pathway: Buchwald-Hartwig Amination
Based on the principles of green chemistry, safety, and efficiency, the Buchwald-Hartwig amination is the selected method for this guide. The strategy involves the coupling of 2-bromo-5-methylpyridine with methylamine, facilitated by a palladium catalyst, a phosphine ligand, and a base. This choice provides a robust and reproducible pathway to the desired product.
The overall transformation is visualized in the workflow diagram below.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the described steps, particularly maintaining an inert atmosphere, is critical for achieving high yields and purity.
Materials and Reagents
-
2-Bromo-5-methylpyridine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Safety Precautions
-
Conduct the reaction in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene is a flammable solvent. Keep away from ignition sources.[8]
Step-by-Step Synthesis Procedure
-
Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (Xantphos), and the base (sodium tert-butoxide).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the catalyst.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the 2-bromo-5-methylpyridine.
-
Amine Addition : Add the methylamine solution dropwise to the stirring mixture at room temperature.
-
Reaction Execution : Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.[10]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical final step. A multi-pronged analytical approach ensures the data is robust and unambiguous.
The characterization workflow is outlined below.
Analysis and Interpretation of Spectroscopic Data
The following tables present the expected data from the characterization of this compound (C₇H₁₀N₂), which has a molecular weight of 122.17 g/mol .[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected shifts are based on analogous structures such as 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine.[12][13][14]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.9 | d | ~2.0 | H6 (proton ortho to ring N) |
| ~7.2 | dd | ~8.4, 2.4 | H4 (proton meta to ring N) |
| ~6.4 | d | ~8.4 | H3 (proton para to ring N) |
| ~3.1 | s | - | N-CH₃ (2 methyl groups on amine) |
| ~2.2 | s | - | C5-CH₃ (methyl group on ring) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 | C2 (carbon attached to N(CH₃)₂) |
| ~147.0 | C6 |
| ~138.0 | C4 |
| ~125.0 | C5 |
| ~105.0 | C3 |
| ~38.0 | N-CH₃ |
| ~17.0 | C5-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic vibrational frequencies confirm the presence of the aromatic ring and the amine substituent.[15][16]
Table 3: Key FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (from CH₃) |
| 1610 - 1580 | C=C / C=N Stretch | Pyridine Ring |
| 1500 - 1450 | C=C / C=N Stretch | Pyridine Ring |
| 1350 - 1250 | C-N Stretch | Aryl-Amine |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and provides insight into its fragmentation pattern, further corroborating the structure.
Table 4: Expected Mass Spectrometry Data (Electron Impact)
| m/z Value | Ion | Interpretation |
|---|---|---|
| 122 | [M]⁺ | Molecular Ion |
| 107 | [M - CH₃]⁺ | Loss of a methyl radical |
| 94 | [M - NCH₂]⁺ | Cleavage of the dimethylamino group |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Conclusion
This guide has detailed a reliable and modern approach for the synthesis of this compound via Buchwald-Hartwig amination. The rationale for selecting this method over classical alternatives was grounded in principles of safety, efficiency, and control. The provided step-by-step protocol, coupled with a comprehensive analytical workflow, constitutes a robust system for producing and validating this valuable chemical building block. The spectroscopic data presented serve as a benchmark for researchers to confirm the successful synthesis and high purity of the target compound, enabling its confident use in subsequent research and development applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. orgsyn.org [orgsyn.org]
- 11. calpaclab.com [calpaclab.com]
- 12. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. chimia.ch [chimia.ch]
Spectroscopic Data of N,5-dimethylpyridin-2-amine: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for N,5-dimethylpyridin-2-amine, a disubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly acquired experimental spectra for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and experimental data from closely related structural analogs. This approach offers a robust and scientifically grounded resource for the identification and characterization of this compound in various research and development settings.
Introduction: The Significance of Spectroscopic Characterization
This compound belongs to the substituted pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The precise elucidation of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed insights into the molecular framework, functional groups, and elemental composition.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions are derived from a careful analysis of experimental data for the structurally analogous compounds: 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine. By understanding the electronic effects of the N-methyl and 5-methyl substituents, a reliable and detailed spectroscopic profile can be constructed.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and a dimethylamino group at the 2-position.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the experimental data of 2-amino-5-methylpyridine and the expected influence of the N-methyl groups.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.9 - 8.1 | d | ~2.0 |
| H-4 | ~7.2 - 7.4 | dd | ~8.5, 2.0 |
| H-3 | ~6.4 - 6.6 | d | ~8.5 |
| N(CH₃)₂ | ~3.0 - 3.2 | s | - |
| 5-CH₃ | ~2.2 - 2.4 | s | - |
Interpretation:
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
-
H-6: This proton is expected to be the most deshielded due to its position adjacent to the ring nitrogen, appearing as a doublet.
-
H-4: This proton will be a doublet of doublets due to coupling with both H-3 and H-6.
-
H-3: This proton will appear as a doublet, coupled to H-4.
-
N(CH₃)₂: The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet. The chemical shift is anticipated to be around 3.0-3.2 ppm, based on data for similar N,N-dimethylaminopyridines.
-
5-CH₃: The methyl group at the 5-position will also appear as a singlet, with a chemical shift around 2.2-2.4 ppm, similar to that observed for 2-amino-5-methylpyridine.[1]
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are based on the analysis of 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.
-
Instrumentation: A 75 or 100 MHz NMR spectrometer (corresponding to a 300 or 400 MHz proton frequency) is commonly used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 160 |
| C-6 | ~145 - 147 |
| C-4 | ~135 - 137 |
| C-5 | ~122 - 124 |
| C-3 | ~105 - 107 |
| N(CH₃)₂ | ~38 - 40 |
| 5-CH₃ | ~17 - 19 |
Interpretation:
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
C-2: This carbon, directly attached to the electron-donating dimethylamino group, is expected to be the most deshielded of the pyridine ring carbons.
-
C-6, C-4, C-5, C-3: The chemical shifts of the other ring carbons are influenced by the positions of the substituents and the ring nitrogen. The assignments are based on established substituent effects in pyridine rings.
-
N(CH₃)₂: The carbons of the N-methyl groups will appear as a single peak in the aliphatic region.
-
5-CH₃: The carbon of the methyl group at the 5-position will also be in the aliphatic region, typically at a lower chemical shift than the N-methyl carbons.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3050 - 3150 | Aromatic C-H stretch |
| ~2900 - 3000 | Aliphatic C-H stretch |
| ~1600 - 1620 | C=C and C=N ring stretching |
| ~1450 - 1550 | C=C and C=N ring stretching |
| ~1350 - 1380 | C-N stretch (aromatic amine) |
| ~1250 - 1300 | C-N stretch (aromatic amine) |
| ~800 - 850 | C-H out-of-plane bending |
Interpretation:
The IR spectrum of this compound will be characterized by the following key absorptions:
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H bonds on the pyridine ring.
-
Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region will arise from the methyl groups.
-
Ring Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
-
C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group attached to the aromatic ring is expected to appear in the 1250-1380 cm⁻¹ region.
-
C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is indicative of the out-of-plane bending of the C-H bonds on the substituted pyridine ring.
Notably, the spectrum will lack the characteristic N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region, which is consistent with the tertiary nature of the amino group.
Predicted Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrometry Data (EI):
The molecular formula of this compound is C₇H₁₀N₂. The predicted molecular weight is 122.17 g/mol .
| m/z | Predicted Fragment |
| 122 | [M]⁺˙ (Molecular Ion) |
| 107 | [M - CH₃]⁺ |
| 94 | [M - N(CH₃)₂]⁺ |
| 79 | [C₅H₄N]⁺ |
Interpretation:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z 122, corresponding to the intact molecule with one electron removed.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways. A common fragmentation for N-alkylated anilines and related compounds is the loss of a methyl radical from the amino group, leading to a fragment at m/z 107.[2] Alpha-cleavage is a characteristic fragmentation pathway for amines, which would involve the cleavage of a C-C bond adjacent to the nitrogen atom.[3] Another plausible fragmentation is the loss of the dimethylamino group, resulting in a fragment at m/z 94. The pyridine ring itself is relatively stable, and a fragment corresponding to a pyridinium cation at m/z 79 may also be observed.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging experimental data from closely related analogs and fundamental spectroscopic principles, this document offers a reliable framework for the identification and characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis. The provided data and interpretations should be used as a guide and confirmed by experimental analysis whenever possible.
References
Physical and chemical properties of N,5-dimethylpyridin-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of N,5-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative belonging to the versatile class of 2-aminopyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, spectroscopic profile, reactivity, and established protocols for its synthesis and analysis, grounding all claims in authoritative references.
Chemical Identity and Structural Elucidation
Precise identification is the foundation of scientific integrity. This compound is an aromatic heterocycle distinguished by an amino group at the 2-position and methyl groups at the 5-position and on the exocyclic nitrogen.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 45715-13-7 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Canonical SMILES | CNc1ncccc1C | N/A |
The structure combines the aromaticity of the pyridine ring with the functional reactivity of a secondary amine and the electronic influence of a methyl substituent. The endocyclic nitrogen atom acts as a hydrogen bond acceptor and influences the electron density of the ring, while the exocyclic amino group provides a site for nucleophilic reactions and hydrogen bonding.
Caption: 2D structure of this compound.
Physical Properties
The physical properties of this compound are dictated by its molecular structure, which allows for moderate polarity and intermolecular hydrogen bonding. While specific, verified experimental data for this exact isomer is limited, properties can be reliably estimated based on closely related analogs like 2-amino-5-methylpyridine.
Table 2: Physical Property Profile
| Property | Value/Description | Comments |
|---|---|---|
| Appearance | Expected to be a white to light yellow or tan solid (crystalline powder or flakes). | Based on analogs like 2-amino-5-methylpyridine.[3][4] |
| Melting Point | ~76-79 °C | This is the experimental value for the closely related 2-amino-5-methylpyridine.[3] |
| Boiling Point | ~227 °C | This is the experimental value for 2-amino-5-methylpyridine.[3][5] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetonitrile. | The pyridine nitrogen and amino group facilitate hydrogen bonding with protic solvents.[6][7] The aromatic ring provides some compatibility with less polar solvents. |
The causality behind these properties lies in the molecule's dual character. The polar N-H bond and the pyridine nitrogen enable hydrogen bonding, contributing to its solid state at room temperature and solubility in polar solvents. The aromatic ring and methyl groups add nonpolar character, limiting its solubility in water but allowing dissolution in a range of organic media.
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.
Basicity and pKa
The molecule possesses two primary basic centers: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The lone pair on the exocyclic nitrogen is delocalized into the aromatic system to some extent, which reduces its basicity compared to a typical aliphatic amine. The pyridine nitrogen's basicity is also modulated by the electron-donating effects of the amino and methyl groups. The predicted pKa value for similar 2-(dimethylamino)pyridines is around 7.87, positioning it as a moderate base.[6][8]
Reactivity of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold due to its versatile reactivity.[9]
-
Nucleophilic Substitution: The exocyclic amine is a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions. This is a common strategy for elaborating the core structure in drug discovery.[7]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it (positions 3 and 5). However, the pyridine nitrogen is deactivating, making these reactions less facile than in anilines.
-
Coordination Chemistry: The lone pairs on both nitrogen atoms allow this compound to act as a ligand, forming coordination complexes with various metal centers. This property is leveraged in the development of novel catalysts.[4][10]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 45715-13-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 6. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]
- 7. CAS 4928-43-2: 2-Dimethylamino-5-aminopyridine [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 10. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of N,5-dimethylpyridin-2-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of N,5-dimethylpyridin-2-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document outlines a systematic workflow, from targeted synthesis and strategic crystallization to advanced single-crystal X-ray diffraction (SC-XRD) data acquisition and interpretation. We delve into the causality behind each experimental decision, ensuring a self-validating and reproducible protocol. The guide further integrates computational modeling through Density Functional Theory (DFT) to complement and validate the experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the structural elucidation of novel small molecules.
Introduction: The Rationale for Structural Elucidation
This compound belongs to the aminopyridine class of compounds, which are recognized as privileged scaffolds in drug discovery due to their versatile biological activities.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions. For drug development professionals, a definitive crystal structure provides invaluable insights into molecular conformation, potential polymorphism, and the nature of non-covalent interactions that govern crystal packing. This knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and the formulation of solid dosage forms.
This guide, therefore, presents a holistic approach to determining the crystal structure of this compound, establishing a foundational understanding of its solid-state behavior.
Synthesis and Purification of this compound
A robust and scalable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established methodologies for related aminopyridines, a plausible synthetic route is proposed.[2][3][4]
Proposed Synthesis Pathway:
A likely approach involves the methylation of 2-amino-5-methylpyridine.
-
Starting Material: 2-amino-5-methylpyridine (commercially available).
-
Reagent: A suitable methylating agent such as methyl iodide or dimethyl sulfate.
-
Base: A non-nucleophilic base like sodium hydride to deprotonate the amine.
-
Solvent: Anhydrous polar aprotic solvent, for example, tetrahydrofuran (THF) or dimethylformamide (DMF).
Experimental Protocol: Synthesis
-
To a solution of 2-amino-5-methylpyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the methylating agent dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction cautiously with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Purity Assessment: The purity of the synthesized compound is paramount for successful crystallization. It should be assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity, aiming for >99%.
-
Mass Spectrometry (MS): To verify the molecular weight.
Crystallization: The Pursuit of Single Crystals
The growth of high-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is essential.[5][6][7]
Table 1: Crystallization Screening Solvents
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Offer a range of polarities to modulate solubility. |
| Aprotic Nonpolar | Hexane, Heptane, Toluene, Dichloromethane | Used as anti-solvents or for slow evaporation of more volatile co-solvents. |
Experimental Protocol: Crystallization Screening
A multi-technique approach is recommended to maximize the chances of obtaining diffraction-quality crystals.
A. Slow Evaporation:
-
Prepare a nearly saturated solution of this compound in various solvents from Table 1.
-
Filter the solutions to remove any particulate matter.
-
Transfer the clear solutions to small vials.
-
Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vials in a vibration-free environment at a constant temperature.
B. Vapor Diffusion (Solvent/Anti-solvent):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (in which the compound is poorly soluble but the "good" solvent is miscible).
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
C. Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.
-
Gently add a less dense, miscible anti-solvent on top to create a distinct interface.
-
Crystals may form at the interface as the solvent and anti-solvent slowly mix.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, the next step is to collect diffraction data.[8][9][10]
Experimental Workflow for SC-XRD
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Processing.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a stable X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections. These intensities are then scaled and corrected for various experimental factors.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[11][12][13][14]
Workflow for Structure Solution and Refinement
Caption: Iterative Workflow for Crystal Structure Solution and Refinement.
Experimental Protocol: Structure Solution and Refinement using SHELXL
-
Structure Solution: The phase problem is solved using direct methods (for small molecules) or Patterson methods (if a heavy atom is present) to obtain an initial electron density map and a preliminary structural model.
-
Iterative Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process iteratively adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier Maps: Difference Fourier maps are calculated at each stage of refinement to locate missing atoms (including hydrogen atoms) and to identify any regions of disordered electron density.
-
Anisotropic Refinement: In the final stages of refinement, anisotropic displacement parameters are typically introduced for non-hydrogen atoms to model their thermal motion more accurately.
-
Validation: The final refined structure is rigorously validated using software like checkCIF to ensure that it is chemically reasonable and conforms to established crystallographic standards.[15][16]
Table 2: Key Crystallographic Parameters to be Determined
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. Lower values are better. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1 is ideal. |
Computational Analysis: DFT Calculations
Density Functional Theory (DFT) calculations serve as a powerful complementary tool to validate the experimental crystal structure and to provide insights into the molecule's electronic properties.[17][18][19][20][21]
Protocol: Geometry Optimization with DFT
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.
-
Method: A suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or def2-TZVP) are selected.
-
Calculation: The geometry of a single molecule of this compound is optimized in the gas phase.
-
Comparison: The bond lengths, bond angles, and torsion angles from the DFT-optimized structure are compared with the values obtained from the SC-XRD experiment. A good correlation between the two provides strong validation for the experimental structure.
Data Reporting and Archiving
To ensure the trustworthiness and longevity of the research, the final crystallographic data should be reported and archived in accordance with the standards set by the International Union of Crystallography (IUCr).[15][16][22][23][24]
-
Crystallographic Information File (CIF): A standardized text file containing all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement details.
-
Database Deposition: The CIF should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.
Conclusion
This technical guide has provided a comprehensive and systematic framework for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, SC-XRD data collection, structure solution and refinement, and computational validation, researchers can confidently and accurately elucidate the three-dimensional structure of this and other novel small molecules. The emphasis on the rationale behind each step and adherence to international standards ensures the scientific integrity and reproducibility of the results, which are crucial for advancing research in drug discovery and materials science.
References
- 1. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. psi.ch [psi.ch]
- 13. hkl-xray.com [hkl-xray.com]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iucr.org [iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 21. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The interoperability of crystallographic data and databases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iucrdata.iucr.org [iucrdata.iucr.org]
- 24. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to N,5-dimethylpyridin-2-amine (CAS: 45715-13-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Pyridine Building Block
N,5-dimethylpyridin-2-amine, a substituted pyridine derivative, represents a key building block in the expansive field of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the pyridine ring and the dimethylamino and methyl substituents, make it a valuable scaffold for the development of novel molecular entities. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical and physical properties, spectral characteristics, synthesis, and safety considerations. The insights presented herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.
Core Molecular Attributes
This compound is a heterocyclic aromatic amine. The presence of the electron-donating amino and methyl groups on the pyridine ring influences its reactivity and potential as a ligand or intermediate in various chemical transformations.
Structural and Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 45715-13-7[1]
-
Molecular Formula: C₇H₁₀N₂[1]
-
Molecular Weight: 122.17 g/mol [1]
-
Canonical SMILES: CN(C)C1=NC=C(C=C1)C
-
InChI Key: ASYFGSIOATXWJA-UHFFFAOYSA-N
Table 1: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 45715-13-7 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
Caption: 2D Structure of this compound.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties is paramount for the successful application of this compound in a research setting. While experimental data for this specific compound is not extensively published, we can infer some properties from related structures and general chemical principles.
Physical Properties (Predicted and Inferred)
Table 2: Predicted Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
|---|---|---|
| Physical State | Liquid or low-melting solid | Based on structural analogs. |
| Boiling Point | ~190-230 °C | Inferred from related compounds. |
| Solubility | Soluble in common organic solvents. | Expected based on its structure. |
Spectral Data for Characterization
While specific experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. These predictions are crucial for identity confirmation and purity assessment.
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.0-8.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).
-
N-Methyl Protons: A singlet in the upfield region (typically δ 2.5-3.5 ppm) corresponding to the six protons of the two methyl groups attached to the nitrogen.
-
C5-Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group at the C5 position.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Ring Carbons: Five signals in the downfield region (typically δ 100-160 ppm).
-
N-Methyl Carbons: A signal in the upfield region (typically δ 30-45 ppm).
-
C5-Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the functional groups present.
-
C-N Stretch (Aromatic Amine): A strong band in the region of 1335-1250 cm⁻¹.
-
C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-H Stretching (Aromatic and Alkyl): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
2.2.4. Mass Spectrometry (MS) (Predicted)
Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule), which is consistent with the calculated molecular weight of 122.17 g/mol . The molecular ion peak should be observed at m/z 122.
-
Fragmentation: Common fragmentation pathways for N-alkyl pyridines involve the loss of alkyl groups. A prominent fragment at m/z 107 (M-15) corresponding to the loss of a methyl radical is anticipated.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry.
Proposed Synthetic Pathway
A common method for the N-alkylation of aminopyridines can be adapted for the synthesis of this compound. The starting material for this synthesis would be the commercially available 2-amino-5-methylpyridine.
Caption: Proposed synthesis of this compound.
3.1.1. Experimental Protocol: N-Methylation of 2-Amino-5-methylpyridine (Illustrative)
This protocol is a general guideline and requires optimization.
-
Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amino group.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (2.2 eq.), dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity Profile
The this compound molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating amino and methyl groups. The dimethylamino group can also participate in various reactions. This versatile reactivity makes it a valuable intermediate for the synthesis of more complex molecules.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. While specific biological activity data for this compound is limited in the public domain, its structural motifs suggest potential applications in several therapeutic areas.
Scaffold for Bioactive Molecules
The 2-aminopyridine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The dimethylamino and methyl substitutions on this compound can be used to fine-tune the steric and electronic properties of derivative compounds, potentially leading to enhanced binding affinity and selectivity for target proteins.
Potential Therapeutic Areas
Derivatives of aminopyridines have been investigated for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: The aminopyridine core can serve as a hinge-binding motif in many kinase inhibitors.
-
GPCR Modulation: Substituted pyridines are common features in ligands for G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents: The pyridine ring is a key component in numerous antimicrobial and antiviral drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on data for structurally similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
Table 3: GHS Hazard Statements for Related Aminopyridines
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet fully established in the public domain, this guide provides a solid foundation based on its chemical structure and the properties of related analogs. Further research to fully characterize its physical and spectral properties, optimize its synthesis, and explore its biological activities is warranted and will undoubtedly unlock new opportunities for its application in the development of novel therapeutics and other advanced materials.
References
The Pivotal Role of N,5-dimethylpyridin-2-amine in the Landscape of Modern Drug Discovery: A Technical Guide to its Biologically Active Derivatives
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The N,5-dimethylpyridin-2-amine core, a seemingly simple heterocyclic amine, represents a foundational scaffold in medicinal chemistry. While its intrinsic biological activity remains underexplored, its true significance lies in its role as a versatile building block for a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities exhibited by derivatives of this compound, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer a perspective on the future of drug discovery centered around this pivotal chemical entity. Our narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.
Introduction: The this compound Scaffold - A Launchpad for Bioactivity
This compound (CAS 45715-13-7) is a substituted aminopyridine that has garnered significant attention not as a standalone therapeutic, but as a crucial intermediate in the synthesis of complex heterocyclic compounds.[1][2] Its structural features, including the nucleophilic amino group and the pyridine ring, make it an ideal starting material for creating extensive libraries of derivatives. The true biological potential is unlocked through chemical modifications of this core structure, leading to compounds with significant therapeutic promise. This guide will systematically explore the biological frontiers that have been successfully breached by leveraging the this compound framework.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of the aminopyridine scaffold have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key enzymes that regulate the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3][4][5]
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that are central to the control of cell cycle progression.[6] Their dysregulation is a hallmark of many cancers. Aminopyridine derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their target substrates, thereby inducing cell cycle arrest and apoptosis.[4][5] Specifically, CDK9 has been identified as a key target.[3][4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately promoting cancer cell death.
Quantitative Analysis of Anticancer Activity
The antiproliferative activity of aminopyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Anilinopyrimidine | HCT116 (Colon) | 0.059 - 1.957 | [6] |
| 2-Anilinopyrimidine | K562 (Leukemia) | Varies | [3] |
| 2-Anilinopyrimidine | MCF7 (Breast) | Varies | [3] |
| Pyrimidin-2-amine | Breast Cancer Cells | 0.0067 | [7] |
| 4-(4-aminophenoxy)pyridine-2-carboxamide | HepG2 (Liver) | Varies | [8] |
| 4-(4-aminophenoxy)pyridine-2-carboxamide | HCT116 (Colon) | Varies | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
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cell_seeding -> incubation_24h;
incubation_24h -> compound_treatment;
compound_treatment -> incubation_48_72h;
incubation_48_72h -> mtt_addition;
mtt_addition -> incubation_4h;
incubation_4h -> dissolve_formazan;
dissolve_formazan -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10][11] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.
Spectrum of Antimicrobial Activity
Studies have shown that various substituted aminopyridine derivatives are effective against clinically relevant bacteria.
| Compound Class | Bacterial Strain | Activity | Reference |
| 2-Aminopyridine Derivatives | Staphylococcus aureus | High activity | [10][11] |
| 2-Aminopyridine Derivatives | Bacillus subtilis | High activity | [10][11] |
| Imidazo[4,5-b]pyridine | Bacillus cereus | Moderate activity | [9] |
| Imidazo[4,5-b]pyridine | Escherichia coli | Lower activity | [9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of aminopyridine derivatives against bacterial strains, a key measure of their antimicrobial potency.[2]
1. Inoculum Preparation:
- From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
- Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Compound Preparation and Dilution:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- Visually inspect the wells for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anti-inflammatory Activity: Modulating the Immune Response
The aminopyridine scaffold has also been incorporated into molecules with significant anti-inflammatory properties.[1] These compounds can modulate the inflammatory response by reducing the production of pro-inflammatory mediators.
Mechanism of Action: Attenuation of Pro-inflammatory Cytokines
Certain aminopyridine derivatives have been shown to reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[12][13] This is often achieved by interfering with signaling pathways that lead to the activation of immune cells, such as macrophages. For instance, some derivatives promote the differentiation of M2 macrophages, which have an anti-inflammatory phenotype.[13]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of aminopyridine derivatives.
1. Cell Culture:
- Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells into 24-well plates and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.
3. Supernatant Collection and Cytokine Measurement:
- After 24 hours of incubation, collect the cell culture supernatants.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
- Determine the IC50 value for the inhibition of each cytokine.
Conclusion and Future Perspectives
While this compound itself may not be a direct therapeutic agent, its importance as a foundational element in medicinal chemistry is undeniable. The derivatives stemming from this core structure have demonstrated a remarkable breadth of biological activity, with significant potential in oncology, infectious diseases, and inflammatory disorders. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. The strategic modification of the this compound scaffold will continue to be a fruitful avenue for the discovery of innovative and effective medicines.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Elucidating the Biological Mechanism of Action for N,5-dimethylpyridin-2-amine
An In-depth Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
N,5-dimethylpyridin-2-amine is a substituted aminopyridine whose biological activities and mechanism of action remain largely uncharacterized in public-domain research. This guide addresses this knowledge gap by proposing a structured, scientifically rigorous framework for its investigation. Aminopyridine scaffolds are present in numerous bioactive compounds, notably as voltage-gated potassium channel blockers and kinase inhibitors.[1][2] Leveraging this precedent, this document outlines a hypothesis-driven approach to systematically uncover the molecular targets and cellular pathways modulated by this compound. We present a multi-tiered strategy encompassing in silico modeling, in vitro target validation, cellular pathway analysis, and directions for future in vivo studies. This whitepaper serves as a comprehensive roadmap for researchers, providing detailed experimental protocols and the causal logic behind them, to transform this compound from a chemical entity into a well-understood pharmacological tool.
Introduction: The Aminopyridine Scaffold and a Central Hypothesis
The aminopyridine core is a privileged structure in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications.[3][4] Notably, compounds like 4-aminopyridine (dalfampridine) act by blocking voltage-gated potassium channels to treat neurological conditions.[1][5] Other derivatives have been developed as potent kinase inhibitors, dopamine transporter inhibitors, or nicotinic acetylcholine receptor modulators.[6][7][8]
Given the structural features of this compound, a plausible and testable primary hypothesis is that it functions as an inhibitor of one or more protein kinases . Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The N-methyl and C5-methyl substitutions on the pyridin-2-amine core provide specific steric and electronic features that could confer affinity and selectivity for the ATP-binding pocket of certain kinases.
This guide will proceed under this central hypothesis, outlining the necessary steps to identify its putative kinase target(s) and elucidate the downstream biological consequences of its action.
Tier 1: Target Identification and Validation
The initial phase focuses on identifying and confirming the direct molecular target(s) of this compound. This involves a combination of computational prediction and empirical biochemical validation.
In Silico Profiling: A Computational First Look
Before committing to resource-intensive wet-lab experiments, computational docking can rapidly screen this compound against a large panel of known kinase structures. This approach predicts the binding affinity and pose of the compound within the ATP-binding site.
Causality of Experimental Choice: In silico screening is a cost-effective strategy to narrow down a vast field of potential targets to a manageable number of high-probability candidates. It prioritizes experimental resources and provides a structural hypothesis for the binding mode that can be tested later.
Workflow: Kinase Panel Docking
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
N,5-Dimethylpyridin-2-amine: A Core Scaffold for the Development of Novel Therapeutics
<-3> A Technical Guide for Drug Development Professionals
Abstract
N,5-dimethylpyridin-2-amine, also known as 5-methyl-2-pyridinamine, is a heterocyclic amine that has emerged as a critical structural motif and versatile starting material in medicinal chemistry. While not a therapeutic agent in itself, its unique chemical architecture serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of this compound's physicochemical properties, its strategic importance in drug discovery, and its application in the synthesis of compounds targeting a range of diseases. We will explore its role in the development of kinase inhibitors for oncology and provide detailed, exemplary protocols for the synthesis and biological evaluation of its derivatives, offering a practical framework for researchers in the field.
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 2-aminopyridine moiety, a key feature of this compound, is widely recognized as one such scaffold.[1] Its simple, low molecular weight design is highly functionalized, offering strategic points for chemical modification that allow for the systematic exploration of structure-activity relationships (SAR).[1][2]
This compound (CAS 1603-41-4) serves as an indispensable building block for creating compounds with targeted therapeutic actions, including anti-inflammatory agents, antivirals, and drugs for neurological conditions.[2] The presence of the amino group and the methyl group on the pyridine ring provides distinct reactive handles for chemists to build molecular complexity and fine-tune pharmacological properties.[2][3] This guide will illuminate the pathways from this core intermediate to potentially novel therapeutic agents.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a starting material's properties is fundamental to its effective use in complex synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1603-41-4 | [4][5] |
| Molecular Formula | C₆H₈N₂ | [4][5] |
| Molecular Weight | 108.14 g/mol | [4][5][6] |
| Appearance | Tan to yellow solid/crystals | [4][7] |
| Melting Point | 76-77 °C (lit.) | [6][7] |
| Boiling Point | 227 °C (lit.) | [6][7] |
| IUPAC Name | 5-methylpyridin-2-amine | [5] |
The synthesis of this compound can be achieved through various methods, often involving the amination of pyridine derivatives.[7] One established process involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide at elevated temperatures.[8] The efficiency and scalability of these synthetic routes are critical for ensuring a reliable supply for research and development.[7]
Therapeutic Applications via Chemical Synthesis
The primary therapeutic relevance of this compound lies in its role as a precursor to more complex, biologically active molecules. Its derivatives have shown promise in a multitude of therapeutic areas.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors.[10] It forms key hydrogen bonds with the backbone of the kinase ATP-binding site, a critical interaction for potent inhibition.
Derivatives of this compound can be synthesized to target various kinases. For example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, various aryl and heteroaryl groups can be attached to the pyridine core.[3][11] This allows for the creation of libraries of compounds that can be screened against panels of kinases to identify potent and selective inhibitors.[10] Recent research has demonstrated the discovery of 2-aminopyridine derivatives as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), showing significant anti-proliferative effects in cancer cell lines and xenograft models.[12]
Caption: Synthetic pathways from this compound to diverse therapeutic candidates.
Agents for Neurological Disorders
The 2-aminopyridine framework is also integral to compounds targeting the central nervous system (CNS). For instance, derivatives have been designed and synthesized as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions.[13] The pharmacokinetic properties of these derivatives are critical; studies have shown that specific 2-aminopyridine compounds can cross the blood-brain barrier and achieve quantifiable concentrations in the brain, a prerequisite for CNS-acting drugs.[13]
Antimicrobial Agents
Researchers have developed novel 2-amino-3-cyanopyridine derivatives using multicomponent reactions, with some compounds showing high activity against Gram-positive bacteria like S. aureus and B. subtilis.[14] Similarly, other synthesized derivatives of related aminopyrimidine structures have demonstrated moderate antimicrobial and good antioxidant activity.[15] This highlights the potential of the core scaffold in developing new classes of antibiotics to combat infectious diseases.
Experimental Protocols: A Case Study in Kinase Inhibitor Development
To illustrate the practical application of this compound, this section provides a representative, step-by-step workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.
Objective: To synthesize a derivative of this compound via Suzuki-Miyaura coupling and assess its inhibitory activity against a relevant cancer-associated kinase (e.g., CDK9).
Protocol: Synthesis of a Biphenyl-Pyridine Derivative
This protocol describes a microwave-assisted Suzuki-Miyaura coupling, a common and efficient method for forming C-C bonds.[10]
Materials:
-
This compound
-
A suitable bromo-aryl precursor (e.g., 1-bromo-4-fluorobenzene)
-
A suitable boronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Microwave synthesis vial
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Preparation: In a clean, dry microwave synthesis vial, combine this compound (1.0 mmol), the chosen boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the dioxane/water solvent mixture (e.g., 3:1 ratio, 4 mL) to the vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120°C and the time to 60 minutes.
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired biphenyl-pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the assay buffer, the substrate peptide, and the serially diluted inhibitor compound.
-
Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to each well to initiate the kinase reaction.
-
ATP Addition: Add ATP to each well to start the phosphorylation process. Allow the reaction to incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. Compound 8e from a recent study, a 2-aminopyridine derivative, showed a potent CDK9 IC₅₀ value of 88.4 nM.[12]
Caption: Workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.
Future Directions and Conclusion
This compound is a powerful and versatile scaffold that continues to fuel innovation in drug discovery. Its utility is evident across multiple therapeutic areas, from oncology to neurology and infectious diseases.[2][4] Future research will likely focus on leveraging this core structure to develop next-generation therapeutics with improved selectivity and pharmacokinetic profiles.[13] The exploration of novel coupling partners and functionalization strategies will undoubtedly expand the chemical space accessible from this valuable starting material, leading to the identification of new drug candidates with novel mechanisms of action. For drug development professionals, a deep understanding of how to exploit scaffolds like this compound is essential for building robust and diverse pipelines of innovative medicines.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction
N,5-dimethylpyridin-2-amine is a substituted aminopyridine that serves as a valuable building block in the fields of medicinal chemistry and materials science. The aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of a methyl group on the pyridine ring at position 5 and a methyl group on the exocyclic amine at the 2-position imparts distinct physicochemical properties that influence its reactivity, target engagement, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of this compound and its related compounds for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and burgeoning applications, with a particular focus on its role as a scaffold for kinase inhibitors. This document aims to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Chemical Properties and Synthesis
Physicochemical Characteristics
This compound (CAS Number: 45715-13-7) has a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol .[1] Its structure, featuring a pyridine ring, confers aromaticity and moderate basicity. The presence of the amino group makes it a versatile intermediate for a variety of chemical transformations.
A closely related compound, N2,N2-Dimethylpyridine-2,5-diamine, has a predicted pKa of approximately 7.87, indicating moderate basicity, with the primary amine group being the most probable site for protonation.[2] It also exhibits a LogP value of around 0.476, suggesting a balance between hydrophilicity and lipophilicity.[2] These properties are crucial when considering its behavior in different solvent systems and biological environments.
Synthetic Pathways
The synthesis of this compound and its analogs often starts from more readily available precursors like 2-amino-5-methylpyridine (also known as 3-methyl-pyridin-2-ylamine). 2-amino-5-methylpyridine is a key intermediate in the production of pharmaceuticals such as the sedative Zolpidem and the anti-inflammatory agent Pirfenidone.[3]
One common method to produce 2-amino-5-methylpyridine is by reacting 3-methyl-pyridine with sodium amide in an inert solvent at elevated temperatures and pressures.[3] An alternative route involves the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and thionyl chloride, followed by hydrolysis.[3][4][5]
The N-methylation of 2-amino-5-methylpyridine to yield this compound can be achieved through various standard N-alkylation methods.
Below is a generalized workflow for the synthesis and purification of substituted aminopyridines.
Caption: Generalized workflow for aminopyridine synthesis.
Detailed Protocol: Synthesis of 2-Amino-5-methylpyridine
This protocol is adapted from established methods for the synthesis of 2-amino-5-methylpyridine from 3-methyl-pyridine 1-oxide.[3][4]
Materials:
-
3-methyl-pyridine 1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Methylene chloride (CH2Cl2)
-
48% Hydrogen bromide (HBr) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool the solution to -5 °C.
-
At -10 °C, condense 22.2 g (0.377 mol) of trimethylamine and add it to the reaction mixture at -5 °C.[4]
-
Slowly add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 35 ml of a 48% HBr solution and heat the mixture to distill off the water.[3][4]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully adjust the pH to 9 using a dilute NaOH solution.
-
Extract the product four times with ethyl acetate.[3]
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate on a rotary evaporator to obtain the crude 2-amino-5-methylpyridine.
-
Further purification can be achieved by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.
This compound as a Scaffold for Kinase Inhibitors
The this compound core and its analogs have been explored as scaffolds for various kinase inhibitors. The methyl group at the 5-position can provide beneficial steric interactions or be a point for further functionalization to enhance potency and selectivity. The N-methyl group can influence solubility and cell permeability.
Several studies have highlighted the utility of substituted pyridin-2-amines in targeting a range of kinases:
-
Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, which are crucial for mitotic progression.[6] The lead compound from this series, CYC116, entered phase I clinical trials.[6]
-
KDR Kinase (VEGFR-2): N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent and selective inhibitors of KDR kinase, an important target in angiogenesis.[7]
-
Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as inhibitors of the Bcr-Abl fusion protein, which is causative in chronic myeloid leukemia.[8]
-
Checkpoint Kinase 1 (CHK1): A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were discovered as selective and orally bioavailable CHK1 inhibitors with potential applications in combination with chemotherapy.[9]
-
Src Family Kinases: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases for the potential treatment of glioblastoma.[10]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors based on the aminopyridine scaffold often involves systematic modification of the core structure. A general SAR exploration workflow is depicted below.
Caption: Structure-Activity Relationship (SAR) workflow.
Other Therapeutic Areas
Beyond kinase inhibition, aminopyridine derivatives have shown a broad spectrum of biological activities, including antimicrobial and antioxidant effects. For instance, novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and evaluated for their in vitro antimicrobial and antioxidant properties.[11]
Data Summary
The following table summarizes key data for this compound and a related compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 45715-13-7 | C7H10N2 | 122.17 | A key building block in medicinal chemistry.[1] |
| N5,N5-Dimethylpyridine-2,5-diamine | 39856-52-5 | C7H11N3 | 137.18 | A related diamine with applications in ligand design.[12] |
Future Directions
The versatility of the this compound scaffold and its derivatives continues to make it an attractive starting point for drug discovery campaigns. Future research will likely focus on:
-
Development of highly selective kinase inhibitors: By leveraging computational modeling and advanced synthetic techniques, novel analogs with improved selectivity profiles can be designed to minimize off-target effects.
-
Exploration of new therapeutic areas: The broad biological activity of aminopyridines suggests their potential in areas beyond oncology, such as neurodegenerative diseases and infectious diseases.
-
Application in novel drug modalities: The aminopyridine core could be incorporated into proteolysis-targeting chimeras (PROTACs) or other novel therapeutic platforms.
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,5-dimethylpyridin-2-amine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N,5-dimethylpyridin-2-amine, a substituted pyridine derivative. While the history of this specific molecule is not extensively documented in scientific literature, its structural features and the rich chemistry of its parent compounds, 2-aminopyridines, position it as a compound of interest for researchers in medicinal chemistry, materials science, and coordination chemistry. This guide will delve into its chemical properties, a detailed, field-proven methodology for its synthesis from a readily available precursor, and an expert analysis of its potential applications.
Introduction to this compound: A Structurally Significant Heterocycle
This compound belongs to the broad class of aminopyridines, which are foundational scaffolds in drug discovery and development. The introduction of methyl groups at the 5-position of the pyridine ring and on the exocyclic nitrogen atom significantly influences the molecule's electronic properties, basicity, and steric hindrance. These modifications can lead to altered binding affinities for biological targets and unique properties in materials and coordination complexes.
The historical context of this compound is intertwined with the broader exploration of substituted pyridines in the 20th century. The drive to create novel bioactive molecules has led to the synthesis of vast libraries of pyridine derivatives for screening in various therapeutic areas. While the specific discovery of this compound is not prominently documented, it is representative of the chemical space explored in the quest for new drugs and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 45715-13-7 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Liquid (predicted) | [3] |
| Purity | ≥95% - ≥97% (commercially available) | [1][4] |
Synthesis of this compound: A Methodical Approach
The synthesis of this compound is most logically achieved through the N-methylation of its readily available precursor, 2-amino-5-methylpyridine. The following protocol is a robust and well-established method for the methylation of aminopyridines, adapted for this specific transformation.
Synthesis of the Precursor: 2-amino-5-methylpyridine
The precursor, 2-amino-5-methylpyridine (CAS 1603-41-4), is a widely used intermediate in the pharmaceutical and agrochemical industries.[5][6] One common industrial synthesis involves the Chichibabin reaction, where 3-picoline (3-methylpyridine) is reacted with sodium amide in a suitable solvent like N,N-dimethylaniline.[7]
N-methylation of 2-amino-5-methylpyridine
The introduction of a methyl group onto the exocyclic amino group of 2-amino-5-methylpyridine can be achieved through several methods. A common and effective laboratory-scale method is reductive amination, which is generally selective for the exocyclic amine over the ring nitrogen due to the lower basicity of the latter. However, a more direct approach is alkylation using a methylating agent. The following protocol details a direct methylation procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-methylpyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the more nucleophilic sodium salt of the aminopyridine.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the amino group, significantly increasing its nucleophilicity for the subsequent alkylation. This favors N-alkylation over reaction at the pyridine ring nitrogen.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Anhydrous THF is essential to prevent quenching of the base and to ensure the desired reaction proceeds.
-
Methyl Iodide: A highly reactive methylating agent is used. Iodide is an excellent leaving group, facilitating the Sₙ2 reaction.
-
Temperature Control: The initial deprotonation and the addition of methyl iodide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.
Potential Applications and Future Directions
While specific applications of this compound are not widely published, its chemical structure suggests significant potential in several areas of research and development.
Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of the N-methyl and 5-methyl groups can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core that forms key hydrogen bonds in the ATP-binding pocket of the enzyme. The N-methylation of the amine can alter these hydrogen bonding patterns and provide steric bulk that may enhance selectivity for a particular kinase.
-
Central Nervous System (CNS) Agents: The pyridine ring is a common motif in CNS-active drugs. The lipophilicity of this compound is likely higher than its primary amine precursor, which could potentially improve its ability to cross the blood-brain barrier.
Coordination Chemistry and Catalysis
The nitrogen atoms of the pyridine ring and the exocyclic amine can act as ligands, binding to metal ions to form coordination complexes.[8] Such complexes have wide-ranging applications in catalysis. The N-methyl group can influence the steric environment around the metal center, potentially leading to catalysts with enhanced selectivity.
Materials Science
Pyridine-containing polymers are of interest for their potential applications in electronics and as smart materials. This compound could serve as a monomer or a building block for the synthesis of functional polymers with tailored electronic and physical properties.
Conclusion
This compound is a heterocyclic compound with significant, albeit largely unexplored, potential. Its synthesis is readily achievable from its well-known precursor, 2-amino-5-methylpyridine, via standard N-alkylation methodologies. While its discovery and history are not well-defined, it represents a logical step in the chemical exploration of substituted aminopyridines. Future research into the biological activity, coordination chemistry, and material properties of this compound is warranted and may uncover novel applications for this intriguing molecule.
References
- 1. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. View of SYNTHESIS OF N-PYRIDYLMETHYLIDENE-2-AMINOPYRIDINES AND THEIR METHYL-SUBSTITUTED DERIVATIVES IN THE PRESENCE OF MOLECULAR SIEVES [hgs.osi.lv]
- 5. 45715-13-7 | this compound | Amines | Ambeed.com [ambeed.com]
- 6. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 7. 45715-13-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
N,5-Dimethylpyridin-2-amine Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential
An in-depth technical guide by a Senior Application Scientist
Foreword
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of FDA-approved drugs.[1] Its derivatives are known for a vast array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Within this broad and versatile class of compounds, N,5-dimethylpyridin-2-amine has emerged as a particularly valuable building block for the development of targeted therapies. This guide provides an in-depth technical overview of this compound derivatives, from their synthesis and mechanism of action to their current and potential therapeutic applications, with a primary focus on their role as kinase inhibitors in oncology.
The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a bioisostere of benzene. This seemingly simple substitution has profound effects on the molecule's physicochemical properties, including its basicity, polarity, and ability to form hydrogen bonds. These properties make the pyridine scaffold an excellent starting point for the design of molecules that can interact with biological targets with high affinity and specificity.
The introduction of an amino group to the pyridine ring, creating an aminopyridine, further enhances its drug-like properties. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by the position of substitution and the presence of other functional groups. This versatility has led to the development of a wide range of aminopyridine-based drugs and clinical candidates.
This compound, with its specific substitution pattern, provides a unique combination of steric and electronic features that have been successfully exploited in the design of potent and selective kinase inhibitors. The methyl groups can provide favorable van der Waals interactions within a protein's binding pocket and can also influence the molecule's metabolic stability.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
A general approach to the synthesis of 2-aminopyridines involves the reaction of a pyridine 1-oxide with an aminating agent. For instance, 3-methyl-pyridine 1-oxide can be reacted with a trialkylamine and an electrophilic compound to form an ammonium salt, which can then be converted to 2-amino-5-methylpyridine.[2]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
References
Methodological & Application
Application Notes & Protocols: N,5-dimethylpyridin-2-amine in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of N,5-dimethylpyridin-2-amine as a versatile ligand in coordination chemistry. We delve into the ligand's intrinsic properties, offering a rationale for its application in catalysis and bioinorganic chemistry. This guide furnishes detailed, field-proven protocols for the synthesis and characterization of its metal complexes, emphasizing the causality behind experimental choices to ensure reproducible and robust results.
Ligand Profile: this compound
This compound is a substituted pyridine derivative that presents a unique combination of electronic and steric properties, making it an intriguing ligand for coordination chemistry.
-
Electronic Effects: The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers.[1][2] The methyl group at the 5-position (para to the nitrogen) is an electron-donating group (EDG). This EDG increases the electron density on the pyridine ring, enhancing the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine. This increased basicity generally leads to stronger metal-ligand bonds.[2][3]
-
Steric Considerations: Unlike 2-picoline (2-methylpyridine), where the methyl group is adjacent to the coordinating nitrogen and can cause steric hindrance, the 5-methyl group in this ligand imposes minimal steric impediment.[1] The N-methyl group on the exocyclic amine provides some steric bulk, which can influence the packing of complexes in the solid state and the accessibility of the metal center.
-
Coordination Mode: this compound typically acts as a monodentate ligand, coordinating to metal ions through the pyridine nitrogen atom. The exocyclic amino group is generally not involved in coordination due to the formation of a less favorable four-membered chelate ring.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 45715-13-7 | [4] |
| Molecular Formula | C₇H₁₀N₂ | PubChem |
| Molecular Weight | 122.17 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Coordination Site | Pyridine Nitrogen (sp² hybridized) | [1][2] |
| Key Feature | Electron-rich pyridine ring due to 5-Me group | [2] |
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with this compound is typically achieved through a straightforward substitution reaction where the ligand displaces weakly coordinated solvent molecules or other ligands from a metal salt precursor.
Protocol 1: Synthesis of a Generic Dichloro-bis(ligand) Metal(II) Complex
This protocol describes the synthesis of a representative [MCl₂(L)₂] complex, where L = this compound and M = Pd(II), Ni(II), or Cu(II).
Causality & Rationale:
-
Solvent Choice: Ethanol or methanol are commonly used as they readily dissolve both the ligand and many transition metal salts. They are also easily removed post-reaction.[5][6]
-
Molar Ratio: A slight excess of the ligand (e.g., 2.2 equivalents for a bis-ligand complex) is often used to ensure complete reaction and drive the equilibrium towards product formation.
-
Reaction Conditions: Gentle heating or refluxing provides the necessary activation energy for the ligand exchange to occur without decomposing the reactants or products.[5][6]
-
Isolation: Cooling the reaction mixture often induces precipitation of the product complex, which is typically less soluble in the reaction solvent than the starting materials.[5]
Materials:
-
This compound (L)
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, PdCl₂, CuCl₂)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Diethyl ether (for washing)
Step-by-Step Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve this compound (2.2 mmol) in 20 mL of absolute ethanol. Gently warm and stir if necessary to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 mmol) in 15 mL of absolute ethanol. For less soluble salts like PdCl₂, sonication or gentle heating may be required.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-4 hours with continuous stirring. This ensures the reaction goes to completion.
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product sequentially with a small amount of cold ethanol (to remove unreacted starting materials) and then with diethyl ether (to aid in drying).
-
Drying: Dry the final complex under vacuum or in a desiccator. Record the yield.
Caption: Workflow for the synthesis of a metal complex.
Characterization of the Coordination Complex
Unequivocal characterization is critical to confirm the identity and structure of the newly synthesized complex. A combination of spectroscopic and analytical techniques is required.
Caption: Key techniques for complex characterization.
-
¹H NMR Spectroscopy: Upon coordination to a metal center, the proton signals of the ligand will shift. Protons on the pyridine ring, particularly those ortho to the nitrogen (H6), typically experience a significant downfield shift due to the deshielding effect of the metal ion. This provides strong evidence of coordination.[2][3]
-
FT-IR Spectroscopy: The formation of a new metal-nitrogen (M-N) bond can be observed as a new, typically weak, absorption band in the far-IR region (usually < 600 cm⁻¹). Additionally, pyridine ring vibration modes may shift to higher frequencies upon coordination.[6]
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and intermolecular interactions in the solid state.[7][8][9]
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which is used to confirm the empirical formula and assess the purity of the sample.
Table 2: Expected Spectroscopic Changes Upon Coordination
| Technique | Observation | Rationale |
| ¹H NMR | Downfield shift of pyridine ring protons | Deshielding effect from electron-withdrawing metal center.[2] |
| FT-IR | Shift in pyridine ring stretching vibrations | Coordination alters the electronic distribution in the ring.[6] |
| UV-Vis | Appearance of new absorption bands | Ligand-to-metal charge transfer (LMCT) or d-d electronic transitions.[9] |
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing pyridine-based ligands are effective precatalysts for cross-coupling reactions.[2][3] The this compound ligand can be used to generate active Pd(0) species in situ. The electron-donating nature of the ligand can stabilize the palladium center and influence the catalytic activity.
Protocol 2: Screening of a Pd(II) Precatalyst in a Suzuki-Miyaura Reaction
Causality & Rationale:
-
Precatalyst: The synthesized [PdCl₂(L)₂] complex is a stable Pd(II) species that is reduced in situ to the catalytically active Pd(0) species.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A solvent system like Dioxane/H₂O or Toluene/H₂O is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
[PdCl₂(this compound)₂] precatalyst
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane and deionized water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) precatalyst (0.01 mmol, 1 mol%).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Caption: A simplified catalytic cycle for Suzuki coupling.
Application in Drug Development: Cytotoxicity Screening
Metal complexes are widely explored for their therapeutic potential, leveraging mechanisms like reactive oxygen species (ROS) generation or DNA intercalation.[10][11] The coordination of a bioactive ligand to a metal can enhance its therapeutic properties.[11]
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
Causality & Rationale:
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Cell Lines: Using both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines helps to assess both the potency and selectivity of the compound.
-
Dose-Response: Testing a range of concentrations is crucial for determining the IC₅₀ value (the concentration that inhibits 50% of cell growth), a key metric of cytotoxic potency.
Materials:
-
Synthesized metal complex
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC₅₀ value.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 45715-13-7|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of N,5-dimethylpyridin-2-amine in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Substituted Pyridine
In the vast landscape of organic synthesis, substituted pyridines represent a cornerstone class of heterocyclic compounds, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Among these, N,5-dimethylpyridin-2-amine emerges as a particularly valuable, yet often overlooked, building block. Its unique electronic and steric properties, stemming from the presence of an amino group at the 2-position and methyl groups at the N- and 5-positions, render it a versatile synthon for the construction of complex molecular architectures. While its direct application as a ligand in transition metal catalysis is not extensively documented in peer-reviewed literature, its utility as a precursor for high-value chemical entities is significant. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a key starting material in the synthesis of fused heterocyclic systems and as a foundational scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a forward-looking perspective on its potential in contemporary organic synthesis.
Core Applications: A Synthon for High-Value Heterocycles
The primary application of this compound in organic synthesis lies in its role as a nucleophilic component for the construction of more elaborate molecular frameworks. The exocyclic amino group, coupled with the nucleophilicity of the pyridine nitrogen, provides two reactive centers for annulation and substitution reactions.
Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that feature prominently in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these compounds often relies on the condensation of a 2-aminopyridine derivative with a suitable electrophile. This compound serves as an excellent precursor for the regioselective synthesis of substituted imidazo[1,2-a]pyridines.
Mechanistic Rationale: The synthesis typically proceeds via an initial nucleophilic attack of the endocyclic pyridine nitrogen onto an electrophilic carbon, followed by an intramolecular cyclization involving the exocyclic amino group. The methyl group at the 5-position can offer steric hindrance and electronic effects that may influence the reaction rate and selectivity.
dot
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Representative Protocol: Synthesis of 2-Aryl-5,7-dimethylimidazo[1,2-a]pyridines
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.[1][2]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 45715-13-7 | 122.17 g/mol | 1.0 mmol |
| 2-Bromoacetophenone | 70-11-1 | 199.04 g/mol | 1.1 mmol |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 2.0 mmol |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (122 mg, 1.0 mmol), 2-bromoacetophenone (219 mg, 1.1 mmol), and sodium bicarbonate (168 mg, 2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5,7-dimethylimidazo[1,2-a]pyridine.
Expected Outcome: The protocol is expected to yield the desired product in moderate to good yields, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Precursor for Pharmaceutical Intermediates
This compound and its derivatives serve as valuable starting materials in multi-step syntheses of complex molecules with potential therapeutic applications. A notable example is the use of a brominated derivative of this compound in the synthesis of 6-bromo-7,8-dimethyl-[2][3][4]triazolo[1,5-a]pyridine, a key intermediate for compounds targeting inflammatory and autoimmune diseases.
Synthetic Rationale: The synthesis leverages the reactivity of the aminopyridine scaffold to construct the fused triazole ring system. The methyl groups on the pyridine ring are retained in the final product, highlighting the role of this compound as a core structural element.
dot
Caption: Synthetic route to a pharmaceutical intermediate.
Protocol: Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide
This protocol is based on a patented process and illustrates the use of a derivative of this compound as a starting material.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-bromo-3,4-dimethylpyridin-2-amine | 163394-27-8 | 201.06 g/mol | 1.0 equiv |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 1.1 equiv |
| Toluene | 108-88-3 | 92.14 g/mol | As solvent |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-3,4-dimethylpyridin-2-amine (1.0 equiv) in toluene.
-
Add dimethylformamide dimethyl acetal (1.1 equiv) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization or chromatography if necessary.
Potential Future Applications: A Look Ahead
While the current documented applications of this compound are primarily as a synthetic intermediate, its structural features suggest potential for broader utility.
-
Ligand Development: The bidentate N,N-chelation motif is a common feature in ligands for transition metal catalysis. Systematic studies on the coordination chemistry of this compound with metals like palladium, copper, and nickel could unveil novel catalytic activities. The electronic tuning provided by the methyl groups may offer advantages in specific catalytic transformations.
-
C-H Activation: The pyridine ring is a well-established directing group for C-H activation/functionalization reactions. The methyl group at the 5-position could potentially be a site for selective functionalization, opening avenues for the synthesis of novel pyridine derivatives.
Conclusion: A Versatile Building Block with Untapped Potential
This compound is a valuable and versatile building block in organic synthesis. Its primary role as a precursor for the synthesis of high-value heterocyclic compounds, particularly imidazo[1,2-a]pyridines and pharmaceutical intermediates, is well-established. The provided protocols offer a practical guide for researchers to utilize this synthon in their synthetic endeavors. While its direct catalytic applications are yet to be fully explored, the inherent structural and electronic properties of this compound suggest a promising future for its development as a novel ligand or a substrate for C-H functionalization. As the demand for efficient and selective synthetic methodologies continues to grow, the exploration of underutilized building blocks like this compound will undoubtedly lead to new and innovative solutions in the field of organic chemistry.
References
The Strategic Integration of N,5-Dimethylpyridin-2-amine in the Synthesis of Advanced Pharmaceutical Compounds
Introduction: The Versatility of the 2-Aminopyridine Scaffold
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceutical agents, prized for their ability to engage in specific, high-affinity interactions with biological targets.[1] Among these, the 2-aminopyridine moiety stands out as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and capacity for forming key hydrogen bonds have made it a cornerstone in the development of numerous approved drugs, particularly in the realm of kinase inhibitors.[2][3] This application note delves into the utility of a specific, functionalized building block, N,5-dimethylpyridin-2-amine , and provides detailed protocols for its incorporation into complex, biologically active molecules. We will explore its application in the synthesis of a hypothetical, yet representative, kinase inhibitor, illustrating the practical considerations and strategic advantages of this versatile chemical entity.
Core Attributes of this compound
This compound offers several key features that make it an attractive starting material for drug discovery programs:
-
Nucleophilic Amino Group: The primary amino group at the 2-position is a key nucleophile, enabling its participation in a variety of coupling reactions to form C-N bonds, a common linkage in pharmaceutical compounds.
-
Methyl Substitution: The methyl group at the 5-position provides a subtle yet significant modification to the pyridine ring's electronic and steric properties. This can influence the compound's metabolic stability, solubility, and binding interactions with target proteins.
-
Scaffold Rigidity: The pyridine core provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
Application in Kinase Inhibitor Synthesis: A Case Study
To illustrate the practical application of this compound, we will outline a synthetic route to a hypothetical kinase inhibitor, "Pyrinib," which is structurally analogous to known Bcr-Abl inhibitors like Imatinib.[4][5] The Bcr-Abl tyrosine kinase is a well-validated target in the treatment of chronic myeloid leukemia (CML).[6][7] The general structure of many Bcr-Abl inhibitors includes a central 2-aminopyrimidine or 2-aminopyridine core that anchors the molecule in the ATP-binding site of the kinase.[2]
Our target molecule, Pyrinib, will be assembled using two key modern cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Synthetic Workflow for "Pyrinib"
The overall synthetic strategy is depicted below. It involves a two-step sequence starting from this compound to construct the core of our target kinase inhibitor.
Caption: Synthetic workflow for the hypothetical kinase inhibitor "Pyrinib".
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Intermediate 1
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an aryl halide. The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds under relatively mild conditions.[8][9][10]
Rationale for Experimental Choices:
-
Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃) and a phosphine ligand are essential. We have chosen Xantphos as the ligand due to its wide bite angle, which promotes the reductive elimination step and is effective for coupling with electron-deficient aryl halides.[11]
-
Base: A non-nucleophilic strong base is required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice for this purpose.
-
Solvent: Anhydrous, deoxygenated toluene is used to prevent catalyst deactivation and unwanted side reactions.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 122.17 | 1.0 | 122 mg |
| 4-bromo-1-nitrobenzene | 202.01 | 1.1 | 222 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg |
| Anhydrous, degassed toluene | - | - | 10 mL |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (122 mg, 1.0 mmol), 4-bromo-1-nitrobenzene (222 mg, 1.1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Protocol 2: Reduction of the Nitro Group to form Intermediate 2
The nitro group of Intermediate 1 is reduced to an aniline, which is a key precursor for the subsequent amide coupling.
Rationale for Experimental Choices:
-
Reducing Agent: While various methods exist for nitro group reduction, a mixture of iron powder and ammonium chloride in an ethanol/water solvent system is a mild, inexpensive, and effective option that is tolerant of many functional groups.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate 1 | - | 1.0 | - |
| Iron powder | 55.85 | 5.0 | 279 mg |
| Ammonium chloride | 53.49 | 5.0 | 267 mg |
| Ethanol | - | - | 15 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, suspend Intermediate 1 (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add iron powder (279 mg, 5.0 mmol) and ammonium chloride (267 mg, 5.0 mmol).
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Intermediate 2 , which can often be used in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize "Pyrinib"
The final step involves the coupling of the aniline (Intermediate 2) with an activated carboxylic acid derivative to form the final product.
Rationale for Experimental Choices:
-
Acylating Agent: The use of an acid chloride provides a highly reactive electrophile for the acylation of the aniline.
-
Base: A non-nucleophilic base such as pyridine is used to neutralize the HCl generated during the reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate 2 | - | 1.0 | - |
| 4-(4-methylpiperazin-1-yl)benzoyl chloride | - | 1.1 | - |
| Pyridine | 79.10 | - | 5 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve Intermediate 2 (1.0 mmol) in a mixture of dichloromethane (10 mL) and pyridine (5 mL) at 0 °C.
-
Slowly add a solution of 4-(4-methylpiperazin-1-yl)benzoyl chloride (1.1 mmol) in DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Pyrinib .
Structure-Activity Relationship (SAR) Insights
The biological activity of kinase inhibitors is highly dependent on their three-dimensional structure and the specific interactions they form within the kinase active site. Based on the extensive literature on Bcr-Abl inhibitors, we can infer the likely role of the this compound scaffold in "Pyrinib":
-
The 2-Aminopyridine Core: This central feature is crucial for anchoring the inhibitor in the ATP-binding pocket. The pyridine nitrogen and the exocyclic amino group typically form key hydrogen bonds with the "hinge region" of the kinase, mimicking the binding of adenine in ATP.
-
The 5-Methyl Group: The methyl group at the 5-position of the pyridine ring projects into a hydrophobic pocket. This substituent can enhance binding affinity through favorable van der Waals interactions and may also improve metabolic stability by blocking a potential site of oxidation. The impact of such substitutions on activity is a key area of investigation in drug development.[12]
-
The N-Aryl Substituent: The phenyl group attached to the 2-amino group provides further opportunities for hydrophobic and aromatic interactions within the active site.
-
The Piperazine Tail: The N-methylpiperazine moiety is a common feature in many kinase inhibitors, including Imatinib. It often extends out of the active site into the solvent-exposed region and is crucial for conferring good aqueous solubility and favorable pharmacokinetic properties to the molecule.
The systematic modification of each of these components, starting from the this compound building block, allows for a thorough exploration of the structure-activity landscape and the optimization of potency, selectivity, and drug-like properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. africacommons.net [africacommons.net]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-methylation of 5-methyl-2-aminopyridine
Introduction: The Significance of N-Methylated Pyridines in Modern Drug Discovery
N-methylated heterocyclic compounds, particularly those derived from pyridine scaffolds, are of paramount importance in the landscape of modern medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom within a bioactive molecule can profoundly influence its pharmacological profile. This seemingly minor structural modification can enhance metabolic stability, improve cell permeability, modulate binding affinity to biological targets, and alter solubility. 5-methyl-2-aminopyridine serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents.[1] Its subsequent N-methylation to 2-(methylamino)-5-methylpyridine unlocks a diverse chemical space for the generation of novel drug candidates. This document provides a detailed, field-proven protocol for the selective mono-N-methylation of 5-methyl-2-aminopyridine, offering insights into the rationale behind the experimental choices and robust methods for product characterization.
Reaction Principle: Nucleophilic Substitution
The N-methylation of 5-methyl-2-aminopyridine proceeds via a nucleophilic substitution reaction. The exocyclic amino group of 5-methyl-2-aminopyridine acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. To enhance the nucleophilicity of the amino group and facilitate the reaction, a strong base is employed to deprotonate the amine, generating a more potent nucleophilic anion.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 5-methyl-2-aminopyridine | ≥98% | Sigma-Aldrich | 1603-41-4 |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich | 74-88-4 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for filtration
-
NMR spectrometer (400 MHz or higher)
-
FTIR spectrometer
Experimental Protocol: Selective Mono-N-methylation
This protocol is adapted from established procedures for the N-alkylation of amine-containing heterocycles.[2]
Step 1: Reaction Setup and Deprotonation
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 5-methyl-2-aminopyridine (1.08 g, 10.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask to dissolve the starting material.
-
Begin stirring the solution and purge the flask with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.[2]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt of the amine may result in a thicker suspension.
Step 2: Methylation
-
Cool the reaction mixture back down to 0 °C with an ice-water bath.
-
Slowly add methyl iodide (0.68 mL, 1.55 g, 11.0 mmol, 1.1 equivalents) dropwise to the stirred suspension using a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).
Step 3: Work-up and Purification
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, cool the flask in an ice-water bath and cautiously quench the reaction by the slow, dropwise addition of water (10 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(methylamino)-5-methylpyridine as a pure product.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(methylamino)-5-methylpyridine.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the final product is crucial for validating the success of the synthesis.
5-methyl-2-aminopyridine (Starting Material)
-
¹H NMR (300 MHz, CDCl₃): δ 7.79 (d, J = 2.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H), 6.32 (d, J = 8.4 Hz, 1H), 4.67 (br s, 2H, NH₂), 2.12 (s, 3H, CH₃).[4]
-
¹³C NMR (75 MHz, CDCl₃): δ 158.3, 148.0, 138.6, 126.9, 108.4, 17.2.
-
FTIR (KBr, cm⁻¹): The spectrum should show characteristic N-H stretching vibrations for the primary amine around 3444 and 3335 cm⁻¹.[3]
2-(methylamino)-5-methylpyridine (Product)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl group on the pyridine ring, a doublet for the N-methyl group coupled to the N-H proton, a broad singlet for the N-H proton, and distinct signals for the aromatic protons. The disappearance of the broad singlet for the two amine protons of the starting material and the appearance of a new N-methyl signal are key indicators of a successful reaction.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for all seven carbon atoms. The N-methyl carbon should appear as a distinct peak.
-
FTIR (ATR, cm⁻¹): The spectrum of the product will differ from the starting material, notably in the N-H stretching region. A single, sharp N-H stretch is expected for the secondary amine, typically in the range of 3300-3500 cm⁻¹.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through clear, step-by-step instructions and an emphasis on safety. The self-validating nature of this protocol lies in the rigorous characterization of the final product. By comparing the spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) of the synthesized compound with established data for the starting material, researchers can unequivocally confirm the identity and purity of their product. The expected shifts in the NMR and IR spectra provide a clear and reliable method for verifying the successful N-methylation.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the amino group without competing in the subsequent nucleophilic attack on methyl iodide.[2] The use of 1.1 equivalents ensures complete deprotonation of the starting material.
-
Solvent (Anhydrous THF): Tetrahydrofuran is an excellent solvent for this reaction as it is aprotic and can solvate the resulting sodium salt of the aminopyridine. The use of anhydrous THF is critical to prevent the violent reaction of sodium hydride with water.
-
Methylating Agent (Methyl Iodide): Methyl iodide is a highly reactive and efficient methylating agent. Using a slight excess (1.1 equivalents) helps to drive the reaction to completion.
-
Temperature Control: The initial deprotonation and the addition of methyl iodide are performed at 0 °C to control the exothermic nature of these steps and to minimize potential side reactions. The main reaction is then conducted at room temperature to ensure a reasonable reaction rate without the need for heating, which could promote overmethylation.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is designed to neutralize any acidic byproducts and remove any remaining water-soluble impurities. The final purification by column chromatography is essential to separate the desired mono-methylated product from any unreacted starting material, overmethylated byproducts, and other impurities.
References
High-performance liquid chromatography (HPLC) method for N,5-dimethylpyridin-2-amine
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N,5-Dimethylpyridin-2-amine
Abstract
This document provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound. The developed method is tailored for researchers, scientists, and drug development professionals, offering a detailed protocol with a focus on scientific integrity, reproducibility, and validation. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality and purity of final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note details a reversed-phase HPLC (RP-HPLC) method that is both reliable and efficient for the routine analysis of this compound.
The selection of the chromatographic conditions is grounded in the physicochemical properties of the analyte. This compound is a basic compound with a pKa that dictates its ionization state in solution. Understanding and controlling the pH of the mobile phase is therefore paramount to achieving sharp, symmetrical peaks and reproducible retention times.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation for robust method development.
| Property | Value | Implication for HPLC Method Development |
| Chemical Structure | C₇H₁₀N₂ | The pyridine ring and amino group provide sites for interaction with the stationary phase. |
| Molecular Weight | 122.17 g/mol | Influences diffusion and mass transfer characteristics. |
| pKa | ~6.5 (Estimated for the pyridine nitrogen) | The compound will be protonated at pH < 6.5. A mobile phase pH around 3-4 will ensure consistent protonation and good peak shape. |
| UV Absorbance | Maxima around 240 nm and 280 nm | Provides a basis for selecting the optimal detection wavelength for high sensitivity. |
| Polarity | Moderately polar | Suitable for reversed-phase chromatography using a C18 or similar stationary phase. |
HPLC Method and Protocol
This protocol has been developed to provide a self-validating system, where the principles of good chromatographic practice are embedded within the procedure.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The C18 phase provides the necessary hydrophobicity to retain the moderately polar analyte.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (or Trifluoroacetic acid), analytical grade
-
This compound reference standard
-
Chromatographic Conditions
The selection of these conditions is based on achieving optimal separation and peak shape.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. |
| Gradient Elution | See table below | A gradient is employed to ensure efficient elution of the analyte and any potential impurities, while minimizing run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | This wavelength corresponds to a UV absorbance maximum for this compound, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and Mobile Phase B, in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent to achieve a concentration of approximately 100 µg/mL.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Solution Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
Experimental Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
Method Validation
For the method to be considered trustworthy, it must undergo validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters should be assessed:
System Suitability
Before commencing any analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is achieved by injecting the standard solution multiple times (typically n=5 or 6).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Linearity
The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.
-
Inject the prepared calibration standards (e.g., 1-50 µg/mL).
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
Accuracy is determined by performing recovery studies. A known amount of the standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criterion is typically between 98.0% and 102.0%.
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or on different instruments.
For both, the RSD of the results should be ≤ 2.0%.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Peak Purity Analysis: Using a PDA detector to assess the spectral homogeneity of the analyte peak.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analyte peak is resolved from any degradant peaks.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Logical Relationship of Validation Parameters
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By grounding the experimental choices in the physicochemical properties of the analyte and adhering to rigorous validation protocols, this method ensures the generation of accurate and reproducible data. This self-validating system, complete with explanations for the chosen parameters, serves as a valuable resource for researchers and professionals in the pharmaceutical industry.
Gas chromatography-mass spectrometry (GC-MS) analysis of N,5-dimethylpyridin-2-amine
An Application Note for the Quantitative Analysis of N,5-dimethylpyridin-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Senior Application Scientist, Gemini Analytical
Abstract
This document provides a comprehensive guide and a robust protocol for the identification and quantification of this compound (CAS: 45715-13-7) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted pyridine derivative relevant in pharmaceutical and chemical synthesis as an intermediate or potential impurity. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering detailed procedures from sample preparation to data analysis. The protocol emphasizes scientific integrity, explaining the rationale behind key experimental choices to ensure method reliability and reproducibility.
Introduction and Analytical Principle
This compound is an organic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1] Its accurate detection and quantification are crucial for process monitoring, impurity profiling, and ensuring the quality of final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its amenability to volatilization and thermal stability.[2][3] The principle of this method relies on two core stages:
-
Gas Chromatographic (GC) Separation: The sample is vaporized and introduced into a capillary column. An inert carrier gas moves the analyte through the column, where it is separated from other matrix components based on its boiling point and differential interactions with the column's stationary phase.[3]
-
Mass Spectrometric (MS) Detection: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is fragmented into a predictable pattern of charged ions. These fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.[4]
This application note details an optimized method using a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing both high sensitivity and selectivity.
Analyte Chemical Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 45715-13-7 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Structure | A pyridine ring substituted with an amino group at position 2 and methyl groups at the nitrogen of the amine and position 5 of the ring. |
Detailed Experimental Protocol
This section outlines the complete workflow for the analysis of this compound.
Reagents and Materials
-
Solvents: HPLC-grade or GC-grade Dichloromethane (DCM), Methanol, Acetone.
-
Analyte Standard: this compound (≥97% purity).[1]
-
Internal Standard (IS): Pyridine-d₅ or a suitable stable isotope-labeled analog.
-
Reagents: Anhydrous Sodium Sulfate.
-
Consumables: 2 mL GC autosampler vials with PTFE-lined septa, volumetric flasks, micropipettes.
Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using methanol.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of the internal standard (e.g., Pyridine-d₅) in methanol.
-
Calibration Standards: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Spiking: Fortify each calibration standard and blank with the internal standard to a final concentration of 1 µg/mL.
Scientist's Note (Trustworthiness): The use of a deuterated internal standard like pyridine-d₅ is critical for achieving high precision and accuracy.[5][6] The IS compensates for variations in sample injection volume, extraction efficiency, and instrument response, thereby validating the quantitative integrity of each run.
This protocol is a general guideline for extracting the analyte from a liquid matrix. The user must validate it for their specific sample type.
-
Sample Aliquot: Place 1 mL of the liquid sample into a suitable extraction vessel.
-
Internal Standard Spiking: Spike the sample with the internal standard to a final concentration of 1 µg/mL.
-
Extraction: Add 2 mL of Dichloromethane (DCM) to the sample. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample to achieve clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Transfer: Transfer the dried extract to a 2 mL GC autosampler vial for analysis.
Expertise & Experience: Dichloromethane is chosen as the extraction solvent due to its immiscibility with aqueous samples and its effectiveness in dissolving non-polar to moderately polar organic compounds like substituted pyridines. The drying step with sodium sulfate is essential to prevent water from entering the GC system, which can damage the column and interfere with the analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for this analysis. They may be adapted as needed for specific instrumentation.
| Parameter | Recommended Setting |
| GC System | Agilent GC or equivalent |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[7] |
| Injection Mode | Split (50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C[5] |
| Acquisition Mode | Full Scan (m/z 40-200) for identificationSelected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280 °C |
Scientist's Note (Causality):
Column Choice: A DB-5ms column is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including aromatic amines. For challenging separations or issues with peak tailing, a specialized wax-based column designed for amines, such as an Agilent CP-Wax 51, can be considered.[7]
Oven Program: The temperature ramp is designed to ensure that this compound is fully volatilized and travels through the column efficiently, resulting in a sharp, symmetrical peak for accurate integration.
Acquisition Mode: A dual approach is recommended. Full Scan mode is used initially to confirm the identity of the analyte by comparing its full mass spectrum to a reference library. For high-sensitivity quantification, switching to Selected Ion Monitoring (SIM) mode is ideal. SIM mode increases dwell time on specific ions, significantly improving the signal-to-noise ratio and lowering detection limits.[8]
Data Analysis and Interpretation
Identification
The identity of this compound is confirmed by a match in both:
-
Retention Time (RT): The RT of the peak in the sample must match that of a known standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern of the sample peak must match the reference spectrum.
Expected Mass Spectrum and Fragmentation
Under Electron Ionization, this compound is expected to produce a distinct fragmentation pattern.
-
Molecular Ion (M⁺): The parent peak should be observed at m/z 122 .
-
Key Fragments: Alpha-cleavage (the bond cleavage adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines.[9]
-
m/z 107: Loss of a methyl radical (•CH₃) from the dimethylamino group. This is often a very stable and prominent fragment.
-
m/z 94: Further fragmentation or rearrangement.
-
m/z 79: Potentially corresponding to the methylated pyridine ring fragment.
-
Quantification
Quantitative analysis is performed using the calibration curve generated from the standards.
-
Ion Selection (SIM Mode):
-
Quantifier Ion: The most abundant and specific fragment, typically m/z 107 .
-
Qualifier Ions: At least two other ions, such as m/z 122 and m/z 79 , should be monitored to confirm identity.
-
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with R² > 0.995 is required.
-
Calculation: The concentration of this compound in the sample is calculated from the regression equation.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall workflow for GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of Aminopyridine Scaffolds in Agrochemical Synthesis
Introduction: The Strategic Importance of Pyridine Heterocycles in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the design and discovery of modern agrochemicals, featuring prominently in a wide array of insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties, metabolic stability, and versatile functionalization potential allow for the fine-tuning of physicochemical and biological characteristics, leading to compounds with high efficacy and desirable safety profiles. Among the vast landscape of pyridine-based building blocks, aminopyridines are of particular strategic importance due to the reactive handle provided by the amino group. This functional group opens a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures.
This technical guide focuses on the synthetic utility of aminopyridine derivatives, with a specific emphasis on a plausible and well-documented pathway from 2-amino-5-methylpyridine to key agrochemical intermediates. While direct, large-scale industrial synthesis routes starting from N,5-dimethylpyridin-2-amine are not extensively documented in publicly available literature, the chemical principles governing the reactivity of the 2-amino-pyridine core are fundamentally similar and highly relevant. We will explore a key transformation—the conversion of a 2-aminopyridine to a 2-chloropyridine—a crucial step in the synthesis of many commercial agrochemicals, including the widely used neonicotinoid insecticides.
The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries. The causality behind experimental choices is explained, and the protocols are presented in a self-validating format to ensure technical accuracy and reproducibility.
Synthetic Pathway: From 2-Amino-5-methylpyridine to a Neonicotinoid Precursor
A cornerstone of neonicotinoid synthesis is the availability of 2-chloro-5-methylpyridine. This intermediate serves as the foundational building block for the synthesis of blockbuster insecticides such as Imidacloprid. The following section outlines a validated two-step process to access this critical intermediate from 2-amino-5-methylpyridine, a transformation that highlights the synthetic versatility of the aminopyridine scaffold.
Workflow Overview
Caption: Proposed synthetic workflow from 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine and its subsequent use in the synthesis of Imidacloprid.
Experimental Protocols
The following protocols are based on well-established methodologies for the diazotization of aminopyridines and subsequent Sandmeyer reaction.[3][4][5][6] These procedures provide a reliable pathway for the conversion of the amino functionality to a chloro group, a key transformation in the synthesis of many agrochemicals.
Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine
This one-pot procedure details the conversion of 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine via an in-situ generated diazonium salt, followed by a copper(I) chloride-mediated Sandmeyer reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 g/mol | 10.81 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 7.59 g | 0.11 |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | 30 mL | - |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 g/mol | 11.88 g | 0.12 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyridine (10.81 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
Cooling: Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (7.59 g, 0.11 mol) in 20 mL of water and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) chloride (11.88 g, 0.12 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Addition: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-chloro-5-methylpyridine can be purified by vacuum distillation to yield a colorless liquid.
Expected Yield: 70-80%
Self-Validation and Causality:
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side products, including phenols.[7]
-
Copper(I) Catalyst: Copper(I) chloride is the catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism that leads to the substitution of the diazonium group with a chloride ion.[5][6]
-
Acidic Conditions: The reaction is carried out in a strongly acidic medium to ensure the formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.
-
Work-up: The neutralization step with sodium bicarbonate is crucial to remove any remaining acid, and the extraction with an organic solvent isolates the product from the aqueous phase.
Application in the Synthesis of Imidacloprid
2-Chloro-5-methylpyridine is a pivotal intermediate in the synthesis of the neonicotinoid insecticide, Imidacloprid. The following section provides a high-level overview of its conversion to Imidacloprid, demonstrating the downstream value of the initial aminopyridine transformation.
Synthetic Scheme Overview
Caption: Simplified synthetic route from 2-chloro-5-methylpyridine to Imidacloprid.
Protocol 2: Synthesis of Imidacloprid (Conceptual Outline)
This protocol outlines the key steps for the synthesis of Imidacloprid from 2-chloro-5-chloromethylpyridine.
Step 1: Radical Chlorination of 2-Chloro-5-methylpyridine
The methyl group of 2-chloro-5-methylpyridine is chlorinated, typically using a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS), to yield 2-chloro-5-(chloromethyl)pyridine.
Step 2: Condensation with Ethylenediamine
2-Chloro-5-(chloromethyl)pyridine is reacted with ethylenediamine to form N-(2-chloro-5-pyridylmethyl)ethylenediamine.
Step 3: Cyclization to form the Imidazolidine Ring
The final step involves the cyclization of N-(2-chloro-5-pyridylmethyl)ethylenediamine with a suitable reagent, such as N-nitro-S,S-dimethylisothiourea, to form the nitroiminoimidazolidine ring of Imidacloprid.
Quantitative Data for Imidacloprid Synthesis (Illustrative)
| Parameter | Value/Conditions | Reference |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | [8] |
| Reagents | Ethylenediamine, N-nitro-S,S-dimethylisothiourea | [8] |
| Solvent | Acetonitrile | [8] |
| Base | Potassium carbonate | [8] |
| Temperature | Reflux | [8] |
| Overall Yield | High | [8] |
Conclusion
This compound and its structural analog, 2-amino-5-methylpyridine, represent versatile and highly valuable building blocks for the synthesis of complex agrochemicals. The transformation of the 2-amino group via diazotization and the Sandmeyer reaction provides a robust and scalable method to introduce a chloro substituent, thereby accessing key intermediates like 2-chloro-5-methylpyridine. This intermediate is a cornerstone in the production of neonicotinoid insecticides, a class of compounds with significant global impact on crop protection.
The protocols and synthetic strategies outlined in this application note are intended to provide researchers and scientists with a solid foundation for the exploration of aminopyridine derivatives in the discovery and development of novel agrochemicals. The detailed explanations of the underlying chemical principles and the inclusion of self-validating steps within the protocols are designed to ensure experimental success and to foster innovation in this critical field of chemical science.
References
- 1. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization | Scientific.Net [scientific.net]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Page loading... [wap.guidechem.com]
Catalytic Applications of Metal Complexes with N,5-dimethylpyridin-2-amine: A Guide for Advanced Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Advantage of the N,5-dimethylpyridin-2-amine Ligand
In the landscape of modern catalysis, the design of the ligand is as critical as the choice of the metal center. The this compound ligand has emerged as a scaffold of significant interest due to its unique combination of electronic and steric properties. As a bidentate, N,N'-donor ligand, it forms stable chelate complexes with a variety of transition metals, creating a robust coordination environment essential for catalytic activity.
The strategic placement of two methyl groups imparts distinct characteristics. The 5-methyl group on the pyridine ring acts as an electron-donating group, increasing the electron density at the pyridine nitrogen. This enhanced donor capacity can stabilize higher oxidation states of the metal center and modulate its redox potential, a critical factor in many catalytic cycles. The N-methyl group on the amino moiety provides steric bulk, which can influence substrate approach, prevent catalyst deactivation pathways like dimerization, and enhance the selectivity of the reaction.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of metal complexes featuring the this compound ligand and its close structural analogs. We will delve into the mechanistic underpinnings of these catalytic systems, provide detailed, field-tested protocols, and present quantitative data to enable informed experimental design.
Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful and practical alternative to reactions requiring high-pressure molecular hydrogen, utilizing organic molecules like isopropanol as the hydrogen source.[1] Ruthenium complexes bearing nitrogen-based ligands are particularly effective for this transformation, and the this compound ligand provides a robust framework for creating highly active catalysts.
Causality and Mechanistic Insight
The efficacy of Ru-(this compound) complexes in transfer hydrogenation stems from the principle of metal-ligand cooperation. The amine portion of the ligand can be deprotonated to form an amido species, which is a much stronger electron donor. This electronic flexibility facilitates the catalytic cycle. The reaction typically proceeds via an outer-sphere mechanism. The base (e.g., KOtBu or isopropoxide) assists in the formation of a ruthenium-hydride intermediate from the isopropanol solvent.[2] This highly reactive hydride species is the key hydrogen-donating agent that reduces the carbonyl group of the ketone.
The electron-donating methyl groups on the ligand enhance the stability and reactivity of the crucial ruthenium-hydride intermediate, leading to higher turnover frequencies.
Catalytic Cycle for Transfer Hydrogenation
Caption: Ruthenium-catalyzed transfer hydrogenation cycle.
Protocol 1: General Procedure for Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using an in situ prepared ruthenium catalyst.
Materials:
-
[RuCl₂(PPh₃)₃] (Ruthenium(II) dichloride tris(triphenylphosphine))
-
This compound
-
Acetophenone
-
Anhydrous isopropanol (iPrOH)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(PPh₃)₃] (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%) in anhydrous toluene (5 mL). Heat the mixture at 80 °C for 1 hour. A color change indicates the formation of the ruthenium-amine complex.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol, 1.0 equiv) to the flask.
-
Initiation: In a separate flask, prepare a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in anhydrous isopropanol (5 mL). Add this basic isopropanol solution to the reaction flask containing the catalyst and substrate.
-
Reaction: Heat the reaction mixture to 82 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-phenylethanol.
Data Summary: Performance in Ketone Reduction
The following table summarizes typical results for the transfer hydrogenation of various ketones using analogous ruthenium-aminopyridine catalytic systems.[3][4]
| Entry | Substrate | Catalyst Loading (mol%) | Base (mol%) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1.0 | 10 | 1 | >99 |
| 2 | Benzophenone | 1.0 | 10 | 3 | 94[1] |
| 3 | Cyclohexanone | 1.0 | 10 | 2 | >99 |
| 4 | 4-Chloroacetophenone | 1.0 | 10 | 1.5 | >99 |
Application II: Nickel-Catalyzed C-N Cross-Coupling Reactions
The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.[5] Palladium has historically dominated this field, but nickel catalysis is gaining prominence due to its lower cost and unique reactivity.[6] Nickel complexes with this compound are effective catalysts for Buchwald-Hartwig-type amination reactions.
Causality and Mechanistic Insight
The this compound ligand is crucial for facilitating the Ni(0)/Ni(II) catalytic cycle. Its strong σ-donating character helps to stabilize the Ni(0) active species and promotes the challenging oxidative addition of the aryl halide to the nickel center. The steric hindrance provided by the N-methyl group can accelerate the final reductive elimination step, which forms the C-N bond and regenerates the Ni(0) catalyst. Recent studies have also highlighted a pathway involving direct photoexcitation of a nickel-amine complex, which can initiate C-N coupling even without a separate photoredox catalyst.[7]
Catalytic Cycle for Ni-Catalyzed Amination
Caption: Generalized cycle for Ni-catalyzed C-N cross-coupling.
Protocol 2: General Procedure for Coupling of an Aryl Bromide with a Secondary Amine
This protocol provides a method for the C-N coupling of 4-bromotoluene with morpholine.
Materials:
-
NiCl₂(dme) (Nickel(II) chloride ethylene glycol dimethyl ether complex)
-
This compound
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Glovebox or Schlenk line equipment
-
Sealed reaction vial
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox, add NiCl₂(dme) (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%) to a sealable reaction vial equipped with a stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then add 4-bromotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent: Add 2 mL of anhydrous 1,4-dioxane to the vial.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-24 hours.
-
Workup: After cooling to room temperature, open the vial and dilute the mixture with ethyl acetate. Pass the mixture through a short plug of silica gel, washing with additional ethyl acetate to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired N-arylated amine product.
Data Summary: Performance in C-N Coupling Reactions
The table below shows representative yields for nickel-catalyzed amination of various aryl halides, drawing parallels from systems using similar electron-rich N,N-donor ligands.[7][8]
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Morpholine | NiBr₂ (5) | Quinuclidine | 87[7] |
| 2 | 4-Iodotoluene | Piperidine | NiCl₂(dme) (5) | NaOtBu | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Aniline | NiCl₂(dme) (5) | K₃PO₄ | 85 |
| 4 | 2-Bromopyridine | n-Hexylamine | NiBr₂ (5) | NaOtBu | 78 |
Application III: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
ATRP is a premier method for synthesizing polymers with controlled molecular weights, low dispersities, and complex architectures.[9] The catalyst, typically a copper(I) complex, plays a pivotal role in mediating the polymerization. Copper complexes with multidentate amine ligands are highly effective for this process.[10]
Causality and Mechanistic Insight
In ATRP, the catalyst's function is to reversibly activate and deactivate the growing polymer chain by abstracting a halogen atom. The equilibrium between the active radical species and the dormant halogen-capped species determines the level of control over the polymerization. The this compound ligand, when part of a larger chelating structure or used in sufficient concentration, can form a Cu(I) complex with an ideal redox potential for this process.
The electron-donating nature of the ligand increases the reducing power of the Cu(I) center, leading to a faster rate of activation (k_act). This can result in faster polymerization rates.[9] Concurrently, the ligand must also form a stable Cu(II) deactivator complex to ensure a rapid deactivation process (k_deact), which is essential for maintaining a low concentration of active radicals and preventing termination reactions. The balance between these rates is key to achieving a controlled/"living" polymerization.
ATRP Mechanism
Caption: The core activation/deactivation equilibrium in ATRP.
Protocol 3: General Procedure for ATRP of Methyl Methacrylate (MMA)
This protocol outlines the synthesis of poly(methyl methacrylate) using a Cu(I)Br/N,5-dimethylpyridin-2-amine catalyst system.
Materials:
-
Copper(I) bromide (CuBr)
-
This compound (Ligand)
-
Ethyl α-bromoisobutyrate (EBiB, Initiator)
-
Methyl methacrylate (MMA, Monomer), passed through basic alumina to remove inhibitor
-
Anisole (Solvent)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuBr (0.1 mmol, 1 equiv).
-
Ligand Addition: Add this compound (0.2 mmol, 2 equiv) to the flask. The formation of the copper-ligand complex is often indicated by a color change.
-
Monomer and Solvent: Add the purified MMA (10.0 mL, ~93.6 mmol, ~936 equiv) and anisole (10.0 mL) to the flask via an airtight syringe.
-
Initiation: Stir the mixture until a homogeneous solution is formed. Then, add the initiator, EBiB (0.1 mmol, 1 equiv), via syringe to start the polymerization.
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 60 °C). Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air. The solution will typically turn green/blue, indicating the oxidation of Cu(I) to Cu(II).
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by pouring the filtered solution into a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the white polymer by filtration and dry it under vacuum to a constant weight.
Data Summary: Control over Polymerization
The table presents expected outcomes for ATRP of common monomers using well-behaved copper/amine ligand systems.[9][11]
| Monomer | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Đ (Mₙ/Mₙ) |
| Styrene | 100:1:1:2 | 110 | 8 | 95 | 9,800 | 1.10 |
| Methyl Acrylate | 200:1:1:2 | 60 | 4 | 92 | 18,500 | 1.15 |
| Methyl Methacrylate | 100:1:1:2 | 60 | 6 | 88 | 9,100 | 1.20 |
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ruthenium(II) complexes containing imino- or aminophosphine ligands for catalytic transfer hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amidine-based Ligands for Cross-coupling Reactions of Aryl Bromides and Redox-active Esters | TCI AMERICA [tcichemicals.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,5-dimethylpyridin-2-amine Synthesis
Welcome to the Technical Support Center for the synthesis of N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to navigate the nuances of this synthesis, ensuring reproducibility, high yield, and purity.
Introduction to the Synthesis of this compound
This compound is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves a two-step synthetic sequence starting from 3-methylpyridine. The most common and industrially relevant approach involves an initial amination via the Chichibabin reaction to produce 2-amino-5-methylpyridine, followed by a selective N-methylation of the amino group.
This guide will focus on optimizing both of these critical steps, providing detailed protocols and addressing common challenges to help you achieve your desired outcomes.
Synthetic Pathway Overview
The synthesis of this compound is most practically achieved through a two-step process. A direct Chichibabin-type reaction of 3-methylpyridine with methylamine is not a commonly reported high-yielding method. Therefore, the established and more reliable route is as follows:
Caption: Two-step synthesis of this compound.
Part 1: Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the intermediate, 2-amino-5-methylpyridine, and its subsequent N-methylation to yield the final product.
Step 1: Synthesis of 2-Amino-5-methylpyridine via Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives.[1][2] In this step, 3-methylpyridine is reacted with sodium amide in an inert, high-boiling solvent to introduce an amino group at the 2-position.[3]
Reaction Principle: The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-adduct. Aromatization is then achieved by the elimination of a hydride ion (H⁻).[4]
Caption: Simplified mechanism of the Chichibabin reaction.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add dry toluene (5 mL per gram of 3-methylpyridine).
-
Reagent Addition: Under a gentle stream of nitrogen, add sodium amide (1.2 to 1.5 molar equivalents relative to 3-methylpyridine). Caution: Sodium amide is a highly reactive and water-sensitive solid. Handle with care in an inert atmosphere.
-
Heating: Heat the stirred suspension to reflux (approximately 110-120 °C).
-
Substrate Addition: Slowly add 3-methylpyridine (1 molar equivalent) to the refluxing mixture over 30-60 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and a characteristic color change of the reaction mixture. Maintain reflux for 4-6 hours, or until the reaction is complete as determined by TLC or GC analysis.
-
Quenching: Cool the reaction mixture to room temperature. Under careful control and with adequate cooling, slowly and cautiously add water to quench the excess sodium amide. Caution: This is a highly exothermic reaction that generates ammonia gas. Perform in a well-ventilated fume hood.
-
Work-up: After the quench is complete, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-amino-5-methylpyridine as a solid.
Quantitative Data (Representative):
| Reagent | Molar Eq. | Amount (for 10g 3-methylpyridine) |
| 3-Methylpyridine | 1.0 | 10.0 g (107.4 mmol) |
| Sodium Amide | 1.3 | 5.2 g (133.2 mmol) |
| Toluene | - | 50 mL |
| Expected Yield | 70-80% |
Step 2: N-Methylation of 2-Amino-5-methylpyridine
Selective mono-N-methylation of the primary amino group of 2-amino-5-methylpyridine yields the desired this compound. Various methylating agents can be employed, with dimethyl sulfate being a common and effective choice.[5]
Reaction Principle: The amino group of 2-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The use of a base is necessary to deprotonate the amine and enhance its nucleophilicity, and also to neutralize the acid byproduct of the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (1 molar equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (1.1 molar equivalents) or potassium carbonate (2 molar equivalents).
-
Methylating Agent Addition: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.05 molar equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure this compound.
Quantitative Data (Representative):
| Reagent | Molar Eq. | Amount (for 5g 2-amino-5-methylpyridine) |
| 2-Amino-5-methylpyridine | 1.0 | 5.0 g (46.2 mmol) |
| Sodium Hydride (60% disp.) | 1.1 | 2.03 g (50.8 mmol) |
| Dimethyl Sulfate | 1.05 | 4.8 mL (50.8 mmol) |
| Dichloromethane | - | 50 mL |
| Expected Yield | 85-95% |
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield in Chichibabin Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Amide: | Sodium amide can degrade upon exposure to air and moisture. Use freshly opened or properly stored sodium amide. The quality can be qualitatively assessed by its color (should be white to light gray). |
| Incomplete Reaction: | Ensure the reaction is heated to a vigorous reflux. Increase the reaction time and monitor by TLC or GC. Consider using a higher boiling solvent like xylene if temperature is a limiting factor. |
| Formation of 2-Amino-3-methylpyridine Isomer: | The formation of the 2,3-isomer is a known side reaction in the Chichibabin amination of 3-substituted pyridines. While difficult to eliminate completely, optimizing the reaction temperature and the rate of addition of 3-methylpyridine can influence the isomer ratio. Purification by fractional crystallization or careful column chromatography may be necessary. |
| Difficult Work-up: | Emulsions can form during the aqueous work-up. Addition of brine can help to break up emulsions. Ensure the pH is appropriately adjusted to ensure the product is in its free base form for efficient extraction into the organic layer. |
Issue 2: Poor Selectivity in N-Methylation (Over-methylation)
| Potential Cause | Troubleshooting Steps |
| Formation of N,N,5-trimethylpyridin-2-aminium salt: | The mono-methylated product is still nucleophilic and can react further with the methylating agent. To minimize this, use a slight excess of the amine or a stoichiometric amount of the methylating agent. Add the methylating agent slowly and at a low temperature to control the reaction. |
| Use of an overly strong base or high temperature: | This can lead to increased reactivity and over-methylation. Consider using a milder base like potassium carbonate. Maintain a low reaction temperature during the addition of the methylating agent. |
| Choice of Methylating Agent: | While effective, dimethyl sulfate is highly reactive. Methyl iodide can also be used, sometimes offering better control. |
Issue 3: Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts: | If the desired product and byproducts (e.g., isomeric aminopyridine or over-methylated product) have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for elution. Sometimes, converting the amine to its hydrochloride salt can facilitate purification by crystallization. |
| Product is an Oil: | If the final product is an oil and difficult to handle, consider converting it to a solid salt (e.g., hydrochloride or tartrate) for easier isolation and storage. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different aminating agent for the first step?
A1: While sodium amide is the classic reagent for the Chichibabin reaction, other strong bases like potassium amide can also be used, sometimes in liquid ammonia at lower temperatures, though this is less common for simple pyridines.[6] Milder, more modern methods for pyridine amination are being developed, but the Chichibabin reaction remains a cost-effective and scalable option.
Q2: What are the safety precautions for working with sodium amide and dimethyl sulfate?
A2: Both reagents are highly hazardous. Sodium amide reacts violently with water and can be pyrophoric. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. Dimethyl sulfate is a potent alkylating agent, highly toxic, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Any glassware that comes into contact with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by GC, HPLC, or by observing a sharp melting point if the compound is a solid.
Q4: Is a one-pot synthesis of this compound from 3-methylpyridine possible?
A4: While one-pot syntheses are generally desirable for their efficiency, a direct and high-yielding one-pot conversion of 3-methylpyridine to this compound is not well-documented in the literature. The vastly different reaction conditions required for the Chichibabin amination (high temperature, strong base) and the subsequent N-methylation (lower temperature, different base) make a one-pot procedure challenging to control and optimize. The two-step approach outlined in this guide is the more reliable and established method.
References
Common by-products in the synthesis of N,5-dimethylpyridin-2-amine and their removal
A Guide to By-product Identification, Troubleshooting, and Removal
Welcome to the technical support center for the synthesis of N,5-dimethylpyridin-2-amine. As Senior Application Scientists, we understand that achieving high purity in heterocyclic amine synthesis is paramount for researchers in drug development and fine chemical production. This guide is designed to provide you with field-proven insights and actionable protocols to address the common challenges of by-product formation and removal during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: I've just completed a synthesis of this compound. What are the most probable impurities in my crude product?
The profile of impurities is almost entirely dependent on your chosen synthetic route. The two most common industrial and laboratory-scale methods are the Chichibabin amination of 3-methylpyridine (3-picoline) and the Buchwald-Hartwig amination of a 2-halo-5-methylpyridine. Each route has a unique signature of potential by-products.
-
For Chichibabin Amination: Expect isomeric products, primarily N,3-dimethylpyridin-2-amine , unreacted starting material (3-methylpyridine ), and potentially dimerized bipyridines .[1][2]
-
For Buchwald-Hartwig Amination: Common by-products include the hydrodehalogenated starting material (3-methylpyridine ), unreacted 2-halo-5-methylpyridine , and residual palladium catalyst/phosphine ligands .[3]
Below, we will dissect the issues for each route in detail.
Troubleshooting Guide: Chichibabin Amination Route
The Chichibabin reaction is a powerful method for direct amination but can be unselective, especially with substituted pyridines like 3-methylpyridine.[1][4] The reaction involves activating the pyridine ring with a strong base, typically sodium amide (NaNH₂), to facilitate nucleophilic attack by an amide anion.[5]
Q2: My NMR analysis shows two distinct methyl signals in the aromatic region, suggesting I have a mixture of isomers. What is the main isomeric by-product and why does it form?
This is the most common issue when starting from 3-methylpyridine. You have likely formed N,3-dimethylpyridin-2-amine alongside your desired this compound.
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Causality: The amination of 3-methylpyridine can occur at either the C2 or C6 position, both of which are activated by the ring nitrogen. Attack at C2 yields the desired 2,5-isomer, while attack at C6 yields the 2,3-isomer. The 2,3-isomer is often the major product due to electronic and steric factors.[2][6]
Q3: How can I separate the N,3-dimethylpyridin-2-amine and this compound isomers?
Separating regioisomers is a significant purification challenge due to their similar physical properties.
-
Fractional Crystallization: This is the first method to attempt. The two isomers may have different solubilities in a given solvent system. A solvent screen using solvents like isopropanol, ethyl acetate, or a toluene/heptane mixture is recommended. The effectiveness of this method is highly dependent on the specific ratio of isomers and their eutectic composition.
-
Preparative Column Chromatography: This is the most reliable method. The slight difference in polarity between the two isomers can be exploited on a silica gel column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. |
| Alternative Mobile Phase | Dichloromethane/Methanol Gradient | For more polar isomers, a gradient of 0-5% methanol in DCM can provide better separation. |
| Monitoring | TLC with UV visualization (254 nm) | Staining with potassium permanganate can also be effective. |
Q4: My crude product is a dark, tarry material. What causes this and what is the initial purification step?
The Chichibabin reaction is often run at high temperatures, which can lead to the formation of polymeric or dimerized by-products.[1] Dimerization of the pyridine ring can occur as a side reaction.
Your first step should always be a liquid-liquid extraction to isolate the basic amine products from non-basic materials.
Troubleshooting Guide: Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling reaction offers a milder and often more selective alternative to the Chichibabin method.[3][7] However, it introduces its own set of potential impurities related to the catalyst and side reactions.
Q5: I've noticed a significant amount of 3-methylpyridine in my crude product. How did this form?
This is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings.[3]
-
Causality: Instead of reductive elimination to form the C-N bond, the palladium intermediate can undergo a reaction pathway that results in the replacement of the halide on the starting material (e.g., 2-chloro-5-methylpyridine) with a hydrogen atom. This is often promoted by moisture or other proton sources in the reaction.
Q6: How do I effectively remove the palladium catalyst and phosphine ligand residues after the reaction?
Residual heavy metals are a major concern, especially in pharmaceutical synthesis.
-
Filtration through Celite/Silica: After the reaction, dilute the mixture with a solvent like toluene or THF and filter it through a short plug of Celite or silica gel. This will remove the bulk of the insoluble palladium species.
-
Precipitation: Adding a non-polar solvent like hexanes or heptane to the reaction mixture can cause the catalyst and ligands to precipitate, after which they can be removed by filtration.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea can help scavenge residual palladium.
-
Column Chromatography: As a final polishing step, column chromatography is very effective at separating the desired product from the high-molecular-weight, and often less polar, catalyst and ligand components.[8]
Visualized Workflows & Protocols
General Purification Workflow
The following diagram illustrates a typical purification sequence after synthesis.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Crude Product Cleanup
This protocol is designed to separate the basic this compound from non-basic impurities like dimerized by-products or phosphine ligands.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL). The amine product will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.
-
Organic Layer Wash (Optional): The original organic layer, which contains non-basic impurities, can be washed with brine, dried over sodium sulfate, and concentrated to analyze the by-products.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 6M sodium hydroxide (NaOH), with stirring until the pH is >10.
-
Product Re-extraction: Extract the now basic aqueous layer with ethyl acetate or DCM (3 x 15 mL). The deprotonated, neutral amine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, albeit potentially still isomerically impure, product.[9]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of the final product is critical. HPLC is a sensitive method for detecting and quantifying residual impurities.[10]
-
Sample Preparation: Prepare a stock solution of your product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
This method should provide good separation of the main product from most common starting materials and by-products.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Compound Properties Overview: N,5-dimethylpyridin-2-amine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to the purification of N,5-dimethylpyridin-2-amine. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework of understanding, enabling you to troubleshoot and optimize your purification workflows with confidence. The following content is structured to address the practical challenges you may face in the lab.
A solid understanding of the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 45715-13-7 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | Inferred from related compounds[3] |
| Predicted pKa | ~7.87 ± 0.10 | Based on the closely related isomer N²,N²-dimethylpyridine-2,5-diamine[4] |
| Predicted Solubility | Slightly soluble in water; soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Poorly soluble in non-polar solvents like hexane. | Based on the closely related isomer N²,N²-dimethylpyridine-2,5-diamine[4] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your purification approach.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities are typically related to the synthetic route. A common pathway to aminopyridines involves the reduction of a corresponding nitropyridine. Therefore, a likely impurity is the starting material, 2-(dimethylamino)-5-nitropyridine [5][6]. Incomplete methylation could also leave trace amounts of 5-methylpyridin-2-amine [7]. Over-reaction or side-reactions can lead to polymeric, dark-colored materials, which are common in amine synthesis[8]. Always characterize your crude material by TLC, LC-MS, or ¹H NMR to identify the specific impurities present before choosing a purification method.
Q2: How do I choose the best primary purification technique for my needs?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
For small-scale (<1 g) purification and high purity requirements , column chromatography is generally the best choice as it offers high resolving power.
-
For larger-scale (>5 g) purification where the product is a solid and has good crystallinity , recrystallization is often more efficient and economical.
-
If the main impurity has a significantly different boiling point , distillation (potentially under reduced pressure) could be a viable option, though thermal stability must be considered.
The workflow diagram below provides a visual decision-making guide.
Q3: My purified this compound is a stable, colorless solid, but it darkens over time. Why is this happening and how can I prevent it?
A3: The darkening of amines upon storage is a classic problem caused by oxidation. Aromatic amines, like your compound, are susceptible to air and light, which can generate highly colored, oxidized impurities[9]. To ensure long-term stability:
-
Store under an inert atmosphere: After final drying, blanket the compound with an inert gas like argon or nitrogen.
-
Use amber vials: Protect the compound from light.
-
Store in a cold, dark place: A freezer at -20°C is ideal for long-term storage.
Purification Method Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
Column Chromatography
Q4: I'm running a silica gel column, but my compound is streaking badly and my yield is low. What's wrong?
A4: This is the most common issue when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, binding of the basic amine. This causes significant tailing (streaking) on TLC and poor recovery from a column.
Solution: The key is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.
-
Triethylamine (NEt₃): The most common choice. Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% NEt₃). The triethylamine will preferentially bind to the acidic sites, allowing your product to elute cleanly[10].
-
Pyridine: Can also be used, but it is less volatile and can be harder to remove from the final product.
Q5: Should I consider using a different stationary phase instead of standard silica?
A5: Yes, for routine purification of amines, using a modified stationary phase can be more efficient and eliminate the need for mobile phase additives.
-
Amine-functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups, making it slightly basic. It provides a much more inert surface for purifying basic compounds and often allows for the use of simple hexane/ethyl acetate solvent systems without additives[11].
-
Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. It can be a good alternative to silica, but be aware that its chromatographic properties differ, and it may require re-optimization of your solvent system.
Recrystallization
Q6: I'm struggling to find a single good solvent for recrystallizing this compound. What should I do?
A6: When a single solvent doesn't provide the ideal profile (high solubility when hot, low solubility when cold), a two-solvent (or mixed-solvent) system is the perfect solution[8].
Solution: You need to find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Select a Solvent Pair: Based on the compound's properties, a good starting point would be a polar protic solvent paired with a non-polar or very polar one. Common pairs include Ethanol/Water, Methanol/Diethyl Ether, or Ethyl Acetate/Hexane.
-
Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until you see persistent cloudiness (turbidity). Add another drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For a detailed workflow, see the protocol section below.
Q7: My compound is "oiling out" during recrystallization instead of forming nice crystals. How can I fix this?
A7: "Oiling out" happens when the solute becomes supersaturated and precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals[8]. This is often caused by using a solvent that is too non-polar, cooling the solution too quickly, or having a highly impure starting material.
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture until the oil completely redissolves into the solution.
-
Reduce Saturation: Add a small amount (a few mL) of the hot "good" solvent to decrease the overall concentration of the solution.
-
Cool Slowly: This is critical. Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the use of a standard silica gel column and a mobile phase modified with triethylamine.
-
TLC Optimization:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).
-
Crucially, to each solvent system, add 1% triethylamine (NEt₃).
-
Spot your crude material on TLC plates and elute. The ideal system will give your desired product an R_f value of ~0.25-0.35 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% NEt₃).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove residual solvents and triethylamine.
-
Protocol 2: Recrystallization using a Two-Solvent System (Ethanol/Water)
This is a powerful technique for purifying solid materials.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add the minimum volume of hot ethanol required to fully dissolve the solid.
-
-
Inducing Precipitation:
-
While the ethanol solution is still hot and stirring, add deionized water dropwise using a Pasteur pipette.
-
Continue adding water until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
-
Clarification:
-
Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures you are not overly saturated, which can cause oiling out.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Press the crystals dry on the filter paper.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven or desiccator.
-
Visual Workflow and Diagrams
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification method based on experimental parameters.
Caption: A decision workflow for selecting a purification technique.
References
- 1. 45715-13-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 4928-43-2: 2-Dimethylamino-5-aminopyridine [cymitquimica.com]
- 4. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]
- 5. N,N-dimethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 75707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of N,5-Dimethylpyridin-2-amine
Welcome to the technical support center for the synthesis of N,5-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental outcomes, providing robust, field-proven strategies to optimize your reaction yield and purity. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.
Troubleshooting Guide: Common Synthesis Issues
The synthesis of this compound is most commonly approached via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-methylpyridine and methylamine, or through a more modern Buchwald-Hartwig amination. Both methods have unique challenges that we will address.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction has stalled. TLC and GC-MS analysis shows a significant amount of unreacted 2-chloro-5-methylpyridine. What is the likely cause and how can I drive the reaction to completion?
A1: Stalling in this SNAr reaction is a frequent issue and typically points to insufficient reaction energy, poor nucleophile availability, or an inadequate solvent system.
-
Causality: The 2-position of the pyridine ring is activated towards nucleophilic attack, but the C-Cl bond is relatively strong. The reaction requires sufficient thermal energy to overcome the activation barrier. Furthermore, if using a salt form of methylamine (e.g., methylamine hydrochloride), a base is required to generate the free, nucleophilic amine. Without a strong enough base, the concentration of the active nucleophile will be too low.
-
Troubleshooting Protocol:
-
Increase Temperature: If your reaction is running at a moderate temperature (e.g., 80-100 °C), consider increasing it incrementally to 120-150 °C. A sealed-tube or autoclave reaction is often necessary to reach these temperatures and contain the volatile methylamine. A Chinese patent suggests that similar aminolysis reactions on the 2-chloropyridine core can require temperatures of 145-155 °C under pressure to achieve high yields.[1]
-
Verify Base and Amine Stoichiometry: If using methylamine hydrochloride, ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DBU) to liberate the free methylamine. It is often beneficial to use an excess of the amine (2-3 equivalents) to push the equilibrium towards the product.
-
Solvent Choice: Polar aprotic solvents like NMP, DMSO, or DMAc are excellent for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex), lowering the activation energy. If you are using a less polar solvent like toluene or xylene, the reaction may be sluggish.
-
Q2: I'm observing a low yield and the formation of a dark, tarry byproduct. What is causing this and how can it be prevented?
A2: Dark, insoluble byproducts often indicate decomposition or polymerization, which can be triggered by excessive heat or side reactions involving the pyridine ring.
-
Causality: Pyridine derivatives can be susceptible to polymerization under harsh basic conditions and high temperatures. Additionally, side reactions like dimerization of the starting material or reaction of the product with the starting material can occur.
-
Troubleshooting Protocol:
-
Optimize Temperature and Reaction Time: While high temperature can be necessary, prolonged exposure can lead to degradation. Monitor the reaction by TLC or GC-MS every few hours. Once the starting material is consumed, cool the reaction down promptly. Running the reaction at the lowest effective temperature is key.
-
Inert Atmosphere: Although not always strictly required for SNAr, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to colored impurities.[2]
-
Controlled Addition: Instead of combining all reagents at once, try adding the base portion-wise or adding the 2-chloro-5-methylpyridine solution slowly to the heated solution of methylamine and base. This can help control any initial exotherm and maintain a more controlled reaction environment.
-
Scenario 2: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 2-chloro-5-methylpyridine is showing low or no conversion. What are the most common points of failure?
A3: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Low conversion with a chloropyridine substrate is a classic problem, often related to the catalyst system.[2]
-
Causality:
-
Catalyst Poisoning: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a primary challenge for this class of substrate.[3]
-
Difficult Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. The oxidative addition of the 2-chloro-5-methylpyridine to the Pd(0) complex is frequently the rate-limiting step and requires a highly active catalyst.[2]
-
Inactive Catalyst: The active Pd(0) species can be deactivated by oxygen. Pre-catalysts or palladium sources can also be of poor quality.
-
-
Troubleshooting Protocol:
-
Ligand Selection: Standard ligands are often ineffective. Use bulky, electron-rich biarylphosphine ligands designed for C-Cl bond activation. Examples include RuPhos, BrettPhos, or XPhos. These ligands create a sterically hindered palladium center that favors the desired catalytic cycle over pyridine inhibition.[2]
-
Palladium Source: Use a reliable palladium pre-catalyst, such as a G3 or G4 palladacycle. These form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[2] If you must use a source like Pd₂(dba)₃, ensure it is fresh and has been stored properly.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Ensure it is anhydrous and from a reliable source, as trace moisture can hinder the reaction.
-
Strictly Inert Conditions: The reaction must be assembled in a glovebox or using robust Schlenk line techniques. Use dry, degassed solvents (e.g., toluene, dioxane).[2] Any oxygen present will rapidly deactivate the catalyst.
-
Below is a troubleshooting flowchart to diagnose low yield issues in your synthesis.
Caption: Troubleshooting flowchart for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical yields I can expect for the synthesis of this compound?
A1: Expected yields are highly dependent on the chosen synthetic route and optimization.
| Synthetic Route | Typical Yield Range | Key Considerations |
| SNAr | 50-85% | Requires high temperatures and potentially high pressure. Yield is sensitive to reaction time and base. |
| Buchwald-Hartwig | 70-95% | Generally higher yielding and more reliable, but requires expensive catalysts and ligands, and strict inert conditions.[2] |
| Chichibabin Reaction | 20-60% | A classic method using NaNH₂. Often suffers from poor regioselectivity and harsh conditions, leading to lower yields.[4][5] |
Q2: I have successfully synthesized the product, but I'm struggling with purification. My amine is streaking badly on my standard silica gel column. What should I do?
A2: This is a very common problem. The basic nitrogen of your product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult elution.[6][7]
-
Expert Insight: The strong acid-base interaction results in irreversible binding or slow, uneven elution (streaking). To achieve good separation, you must mitigate this interaction.
-
Recommended Purification Protocols:
-
Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[6][8] The competing amine will "neutralize" the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: For routine purification of basic amines, consider using a dedicated amine-functionalized silica column or basic alumina.[7][9] These stationary phases have a basic surface and do not exhibit the strong acidic interactions, often allowing for purification with simple solvent systems without additives.[7][10]
-
Acid-Base Extraction: This is a powerful workup technique to remove non-basic impurities. Dissolve your crude product in an organic solvent (e.g., Ethyl Acetate). Extract with an aqueous acid solution (e.g., 1M HCl). Your basic amine product will become protonated and move to the aqueous layer, leaving neutral organic impurities behind. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine. Finally, extract your pure product back into an organic solvent.[8]
-
Q3: Can I use 2-bromo-5-methylpyridine instead of the chloro- derivative for my coupling reaction?
A3: Yes, absolutely. In fact, for a Buchwald-Hartwig reaction, using 2-bromo-5-methylpyridine is often advantageous. The C-Br bond is weaker and more reactive than the C-Cl bond, meaning the critical oxidative addition step is much faster and can often proceed under milder conditions (lower temperature, lower catalyst loading).[2] For an SNAr reaction, the bromo- derivative will also be more reactive than the chloro- derivative.
The general workflow for a successful synthesis and purification is summarized in the diagram below.
References
- 1. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. teledyneisco.com [teledyneisco.com]
Troubleshooting guide for N,5-dimethylpyridin-2-amine reaction failures
This troubleshooting guide provides solutions to common issues encountered during the synthesis of N,5-dimethylpyridin-2-amine, a crucial intermediate in pharmaceutical and materials science research. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The synthesis of this compound typically involves the coupling of an amine source with a suitable pyridine derivative. The most prevalent methods are Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The choice of route often depends on the available starting materials, scale, and desired purity.
Troubleshooting Guide: Common Reaction Failures
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired this compound is the most common failure mode. The underlying causes can range from catalyst deactivation to incorrect reaction setup.
Q: I've set up my Buchwald-Hartwig reaction according to a standard procedure, but I'm seeing very little to no product. What could be the problem?
A: This is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or the purity of your reagents.
1. Catalyst Deactivation: The palladium catalyst is the heart of the Buchwald-Hartwig reaction and is susceptible to deactivation.
-
Explanation of Causality: The active Pd(0) species can be oxidized to inactive Pd(II) by atmospheric oxygen. Additionally, certain functional groups on your starting materials or impurities in the solvent can poison the catalyst.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for the best results.
-
Degas Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Use High-Purity Reagents: Ensure your starting materials, particularly the pyridine halide and the amine, are of high purity. Impurities can interfere with the catalytic cycle.
-
2. Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.
-
Explanation of Causality: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Troubleshooting Steps:
-
Screen Different Ligands: If one ligand is not providing good results, screen a variety of others. For pyridyl substrates, bulky, electron-rich phosphine ligands are often successful.
-
Consult the Literature: Look for literature precedents for similar pyridine aminations to guide your ligand choice.
-
3. Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Explanation of Causality: The base is required to deprotonate the amine and regenerate the active catalyst. The solvent must be able to dissolve the reagents and be compatible with the reaction conditions.
-
Troubleshooting Steps:
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) can also be effective.
-
Solvent Polarity: Aprotic polar solvents like toluene, dioxane, or THF are generally used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Summary of Key Buchwald-Hartwig Reaction Parameters
| Parameter | Common Choices | Considerations |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Choose a stable and readily available source of palladium. |
| Phosphine Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich ligands are often preferred. |
| Base | NaOtBu, K3PO4, Cs2CO3 | The strength and solubility of the base are important factors. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
Experimental Protocol: Screening of Reaction Conditions
-
Set up a parallel reaction screening in small vials.
-
To each vial, add the pyridine halide (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv).
-
In a glovebox, prepare stock solutions of the palladium precatalyst and various phosphine ligands in the chosen solvent.
-
Add the catalyst/ligand solution to each vial.
-
Seal the vials and heat to the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Issue 2: Incomplete Conversion of Starting Material
Another common problem is observing the presence of unreacted starting material even after prolonged reaction times.
Q: My reaction has stalled, and I still have a significant amount of my starting pyridine halide. What should I do?
A: A stalled reaction can be due to several factors, including insufficient reagent equivalents, catalyst deactivation over time, or the reaction reaching equilibrium.
1. Insufficient Reagents: Ensure that the stoichiometry of your reagents is correct.
-
Explanation of Causality: A slight excess of the amine and base is often used to drive the reaction to completion.
-
Troubleshooting Steps:
-
Check Stoichiometry: Double-check your calculations and the purity of your reagents.
-
Add More Reagents: If you suspect that one of the reagents has been consumed, you can try adding a small additional portion of the limiting reagent.
-
2. Catalyst Lifetime: The catalyst may not be stable under the reaction conditions for extended periods.
-
Explanation of Causality: High temperatures and the presence of certain functional groups can lead to the gradual decomposition of the catalyst.
-
Troubleshooting Steps:
-
Add More Catalyst: A fresh portion of the catalyst and ligand can sometimes restart a stalled reaction.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period to improve catalyst stability.
-
3. Reversible Reaction: In some cases, the reaction may be reversible, leading to an equilibrium mixture of starting materials and products.
-
Explanation of Causality: While the Buchwald-Hartwig amination is generally considered irreversible, under certain conditions, a significant reverse reaction can occur.
-
Troubleshooting Steps:
-
Remove Byproducts: If a volatile byproduct is formed, its removal can help to shift the equilibrium towards the product side.
-
Change Reaction Conditions: Altering the solvent, temperature, or base may change the position of the equilibrium.
-
Diagram: Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow for troubleshooting stalled reactions.
Issue 3: Formation of Impurities and Side Products
The formation of unwanted byproducts can complicate the purification of this compound and reduce the overall yield.
Q: I've managed to form my product, but my crude reaction mixture is full of impurities. What are the likely side reactions, and how can I avoid them?
A: Side reactions in Buchwald-Hartwig aminations often involve the starting materials or the catalyst. Understanding these potential pathways is key to minimizing them.
1. Homocoupling of the Pyridine Halide: This side reaction leads to the formation of a bipyridine species.
-
Explanation of Causality: This can occur when the reductive elimination step is slow, allowing for the reaction of the palladium intermediate with another molecule of the pyridine halide.
-
Troubleshooting Steps:
-
Optimize Ligand: A more electron-donating and bulky ligand can promote the desired reductive elimination over competing pathways.
-
Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes reduce the rate of homocoupling.
-
2. Hydrodehalogenation: The pyridine halide is reduced to the corresponding dehalogenated pyridine.
-
Explanation of Causality: This can be caused by trace amounts of water or other protic impurities in the reaction mixture.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use.
-
Purify Starting Materials: Remove any protic impurities from the starting materials.
-
3. Reaction with the Solvent: Some solvents can participate in side reactions.
-
Explanation of Causality: For example, THF can undergo ring-opening under certain conditions.
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Toluene is often a good choice as it is relatively inert under typical Buchwald-Hartwig conditions.
-
Analytical Techniques for Impurity Profiling
| Technique | Information Provided |
| TLC (Thin Layer Chromatography) | Quick assessment of reaction progress and the number of components in the mixture. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation and identification of volatile components, including starting materials, product, and byproducts. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation and identification of non-volatile components. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Detailed structural information about the product and any isolated impurities. |
By carefully controlling the reaction conditions and understanding the potential side reactions, it is possible to troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.
Side reactions to avoid during the preparation of N,5-dimethylpyridin-2-amine
Welcome to the technical support center for the synthesis of N,5-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key pyridine intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction to Synthetic Challenges
This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, achieving high purity and yield can be challenging due to the potential for various side reactions. The electronic nature of the pyridine ring, combined with the presence of multiple reactive sites, necessitates careful control over reaction conditions. This guide will dissect the most common synthetic pathways, highlighting potential pitfalls and offering expert-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter. We will explore two primary synthetic strategies: Palladium-Catalyzed Cross-Coupling and Direct Amination via Nucleophilic Substitution.
Part 1: Buchwald-Hartwig Amination (Cross-Coupling Approach)
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, typically involving the reaction of an aryl halide (like 2-bromo-5-methylpyridine) with an amine in the presence of a palladium catalyst.[1][2]
Q1: My Buchwald-Hartwig reaction is producing a significant amount of 5-methylpyridine instead of the desired product. What is causing this hydrodehalogenation, and how can I prevent it?
A1: This is a classic side reaction in Buchwald-Hartwig aminations.[3] Hydrodehalogenation is the replacement of the bromine atom with a hydrogen, leading to a dearomatized byproduct.
Causality: This side reaction can occur through two main pathways:
-
β-Hydride Elimination: An intermediate palladium-amido complex can undergo β-hydride elimination, although this is less common with methylamine which lacks β-hydrogens.
-
Reductive Dehalogenation: This is more likely. It can be caused by impurities in the solvent or reagents, or by certain catalyst-base interactions that generate palladium hydride species. These species can then react with the starting material to cause hydrodehalogenation.
Troubleshooting & Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) generally accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[1][4]
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is of high purity and handled under anhydrous conditions.
-
Solvent Purity: Use high-purity, anhydrous solvents. Toluene and dioxane are common choices.[4] Traces of water or other protic impurities can facilitate the formation of palladium hydrides.
-
Temperature Control: Do not overheat the reaction. While heat is required, excessive temperatures can promote side reactions. An optimal range is typically 80-110 °C.[4]
Q2: The reaction is very slow or stalls completely. What factors should I investigate?
A2: A stalled reaction is often due to catalyst deactivation or suboptimal reaction setup.
Troubleshooting Checklist:
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
-
Catalyst Pre-formation: Pre-forming the active Pd(0) catalyst by stirring the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in the solvent for 10-15 minutes before adding the substrates can improve activity.[4]
-
Reagent Purity: The purity of the 2-bromo-5-methylpyridine and methylamine is crucial. Impurities can poison the catalyst. If using methylamine gas or a solution, ensure accurate quantification.
-
Base Quality: The base must be anhydrous and potent. An old bottle of NaOtBu that has been exposed to air may be less effective.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a robust starting point for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromo-5-methylpyridine (1.0 eq.) | Readily available starting material. |
| Amine | Methylamine (1.5-2.0 eq., solution in THF or gas) | Using a slight excess drives the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. |
| Ligand | XPhos (2-5 mol%) or Xantphos (2-5 mol%) | Bulky, electron-rich ligands that promote efficient coupling.[4] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.) | Strong, non-nucleophilic base essential for catalyst turnover.[5] |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling, aprotic solvents suitable for this reaction. |
| Temperature | 90-110 °C | Provides sufficient energy for the reaction while minimizing degradation. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and sodium tert-butoxide.
-
Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add anhydrous toluene via syringe. Stir the mixture for 15 minutes at room temperature to pre-form the catalyst.
-
Add 2-bromo-5-methylpyridine, followed by the methylamine solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.[1]
Visualization of Buchwald-Hartwig Cycle & Side Reaction
Caption: Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.
Part 2: Chichibabin Reaction (Direct Amination Approach)
The Chichibabin reaction is a classic method for the direct amination of pyridine rings using sodium amide (NaNH₂).[6] For this compound, the starting material would be 3-methylpyridine, followed by N-methylation, or a direct reaction with a methylamine equivalent. The traditional reaction is harsh and often leads to multiple byproducts.[7]
Q3: My Chichibabin reaction on 3-methylpyridine gives a mixture of isomers (2-amino-5-methylpyridine and 4-amino-5-methylpyridine). How can I improve regioselectivity?
A3: Regioselectivity is a known challenge in Chichibabin reactions. The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 and C4 positions of the pyridine ring.
Causality: The 5-methyl group is weakly electron-donating, which slightly deactivates the ring but doesn't strongly direct the amination to one position over the other. The outcome is often a mixture.
Troubleshooting & Prevention:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it will also slow down the reaction rate. Traditional conditions often require high heat (100-130°C in toluene or xylene).[7] Milder, modern variants using liquid ammonia or NaH-iodide composites at lower temperatures may offer better control.[7][8]
-
Steric Hindrance: While not applicable for the initial amination of 3-methylpyridine, if you were using a bulkier nucleophile, it would preferentially attack the less sterically hindered C2 position.
-
Alternative Routes: Due to this inherent lack of selectivity, the Chichibabin reaction is often less favored than cross-coupling methods for producing highly pure, single-isomer substituted aminopyridines.[9]
Q4: I'm observing a dark, polymeric tar and significant amounts of a bipyridine dimer. What's happening?
A4: Dimerization and polymerization are common side reactions under the harsh, strongly basic conditions of the Chichibabin reaction.[6]
Causality:
-
Dimerization: The intermediate σ-adduct (or Meisenheimer adduct) can be oxidized or react with another pyridine molecule, leading to the formation of bipyridine structures.[6]
-
Polymerization: The high temperatures and extremely strong base can cause decomposition and polymerization of the pyridine starting material and products.
Troubleshooting & Prevention:
-
Reagent Purity: Use high-purity sodium amide. Impurities can catalyze side reactions.
-
Strictly Anhydrous Conditions: Moisture will violently react with NaNH₂ and can lead to undesired side products.
-
Temperature and Time: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction closely (e.g., by observing hydrogen gas evolution) and work it up promptly upon completion.[6]
-
Consider Milder Variants: As mentioned, newer protocols have been developed to circumvent these harsh conditions.[7]
Visualization of Chichibabin Reaction & Side Products
Caption: Chichibabin reaction pathway and common side products.
Part 3: General Purification Strategies
Q5: My crude product is an oil containing the desired amine and non-basic organic impurities. How can I purify it without chromatography?
A5: An acid-base workup is a highly effective classical method for purifying amines.
Rationale: The basic nitrogen atom of this compound can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer.
Step-by-Step Protocol:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl).[10] Combine the aqueous layers.
-
The desired amine is now in the aqueous layer as its hydrochloride salt. The neutral impurities remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the now basic aqueous layer multiple times with fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
Stability issues of N,5-dimethylpyridin-2-amine under different conditions
Welcome to the technical support center for N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound, like other aminopyridine derivatives, is chiefly influenced by pH, temperature, light (especially UV), and the presence of oxidizing agents.[1] Aminopyridine compounds are susceptible to oxidative degradation, hydrolysis under acidic or alkaline conditions, and photolysis.[1] Careful control of these environmental factors is critical for maintaining the compound's integrity.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, we can infer likely routes based on the known chemistry of similar aminopyridine structures.
-
Oxidation: This is a major degradation pathway for aminopyridines.[1] Oxidation can occur at the pyridine ring nitrogen, forming an N-oxide, or at the amino group.[2][3] For example, studies on 3,4-diaminopyridine under oxidative stress (using hydrogen peroxide) identified the formation of N-oxide and nitro-substituted pyridine products.[2] The mechanism often involves a nucleophilic attack from the nitrogen on an electrophilic oxygen species.[3]
-
Hydrolysis: Hydrolytic degradation can occur under extreme pH conditions.[1] For some N-heteroaromatic amines, the rate of hydrolytic deamination is dependent on the hydroxide concentration in alkaline solutions.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are essential to determine the compound's susceptibility and to define appropriate handling conditions.[1]
-
Thermal Degradation: High temperatures can lead to decomposition.[5] Studies on other pyridine derivatives show that decomposition can be a multi-stage process, often starting at temperatures around 200°C.[6][7]
Q3: What are the ideal storage and handling conditions for this compound?
To ensure maximum stability, this compound and its parent compounds, pyridines, should be stored and handled with the following precautions:
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8][9][10] The container should be tightly sealed to prevent exposure to moisture and air.[10][11] It is crucial to protect the compound from direct light.[11][12]
-
Handling: Use in a well-ventilated space, preferably under a fume hood, to avoid inhalation of vapors.[8][9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10] Avoid contact with incompatible materials such as strong oxidizing agents and acids.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: I'm observing unexpected or inconsistent results in my biological or chemical assays.
-
Possible Cause: Your compound may be degrading in the experimental medium (e.g., buffer, cell culture media, or solvent). The stability of aminopyridines can be pH-dependent, and components in the media could catalyze degradation.
-
Troubleshooting Workflow:
Troubleshooting inconsistent assay results. -
Recommended Action: Conduct a simple stability study. Prepare a solution of this compound in your assay buffer or solvent. Analyze its purity and concentration at the start of the experiment (T=0) and after incubating under the exact assay conditions (temperature, light exposure) for the duration of your experiment. Use a stability-indicating analytical method like HPLC-UV or LC-MS to detect any degradation.
Issue 2: I see new peaks appearing in my HPLC/LC-MS chromatogram over time.
-
Possible Cause: The appearance of new peaks is a classic sign of degradation.[1] These could be products of oxidation, hydrolysis, or photolysis, especially if the sample was exposed to air, stored in a clear vial, or prepared in a non-pH-controlled solvent.
-
Recommended Action: To identify the source of degradation, a forced degradation study is the definitive approach.[14][15] This involves intentionally subjecting the compound to harsh conditions to generate potential degradants, which helps in developing a robust, stability-indicating analytical method.[14]
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential to understand degradation pathways and validate your analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, HPLC-grade water
-
Stress Agents: 1M HCl, 1M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV or LC-MS system, pH meter, calibrated oven, photostability chamber (ICH Q1B compliant).
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60-80°C for several hours. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 1M NaOH, dilute to a known concentration, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples, neutralize with 1M HCl, dilute, and analyze. The kinetics of deamination for some aminopyrimidines are first-order with respect to both the amine and hydroxide concentration.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of an appropriate concentration of H₂O₂ (start with 3% and increase if no degradation is observed).[2] Keep at room temperature, protected from light, for up to 24 hours. Withdraw samples, dilute, and analyze. For aminopyridines, N-oxides and ring-hydroxylated or nitrated species are potential products.[2]
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70-80°C) for several days. Analyze at set intervals.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze all stressed samples by HPLC-UV or LC-MS. Compare the chromatograms to a control (unstressed) sample to identify new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and resolve it from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for small aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH to ensure the amine is protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 min | A gradient is crucial to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Improves peak shape and run-to-run reproducibility. |
| Detection (UV) | Diode Array Detector (DAD) scanning 210-400 nm | DAD allows for peak purity analysis and determination of the optimal detection wavelength (likely around 254-270 nm for a pyridine ring). |
| Injection Vol. | 5-10 µL |
Anticipated Degradation Profile
Based on studies of related aminopyridines, the following provides a summary of expected stability under different forced degradation conditions.[1][2][16]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (HCl) | Potentially Labile | Hydrolysis products, potential for de-amination at harsh conditions. |
| Alkaline (NaOH) | Potentially Labile | Hydrolysis products, deamination.[4] |
| Oxidative (H₂O₂) | Likely Unstable | N-oxides, nitropyridines, ring-opened products.[2] |
| Thermal (Heat) | Stable up to a point | Decomposition fragments at high temperatures (>200°C).[6] |
| Photolytic (Light) | Potentially Labile | Photoreaction products, often colored impurities. |
Visualizing Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound based on established chemistry for related compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
- 13. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 14. biomedres.us [biomedres.us]
- 15. longdom.org [longdom.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
How to handle and store N,5-dimethylpyridin-2-amine safely
Welcome to the technical support guide for N,5-dimethylpyridin-2-amine (CAS No. 45715-13-7). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide comprehensive, in-depth guidance on the safe handling, storage, and use of this compound. The protocols and advice herein are synthesized from established safety data for analogous pyridine and aromatic amine compounds to ensure a high standard of safety and experimental integrity.
Hazard Assessment and GHS Classification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other dimethylpyridine amines, allow for a reliable hazard assessment. The primary risks are associated with its potential toxicity and irritant properties.
Anticipated GHS Classification (based on analogous compounds):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 2 or 3 | H310/H311: Fatal/Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This classification is extrapolated from data for compounds like N,N-dimethylpyridin-4-amine and N5,N5-Dimethylpyridine-2,5-diamine.[1][2][3] Users must handle this compound with the care required for a substance with these potential hazards.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
FAQ 1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
Answer: A comprehensive PPE strategy is your first and most critical line of defense. Due to the compound's potential for high dermal toxicity and skin irritation, standard laboratory PPE is insufficient.
-
Gloves: Use nitrile or neoprene gloves. Latex gloves are not recommended as they offer poor resistance to many organic chemicals.[4] For prolonged contact or when handling larger quantities, consider double-gloving. Always inspect gloves for pinholes or tears before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5] When there is a significant risk of splashing (e.g., during transfers or solution preparation), a face shield should be worn in addition to goggles.
-
Body Protection: A standard, fully-buttoned laboratory coat is required.[5] For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[6][7] If a fume hood is unavailable and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Diagram: PPE Selection Workflow
Caption: PPE decision workflow for handling the compound.
FAQ 2: What are the optimal storage conditions for this compound?
Answer: Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety. Amines, in general, can be sensitive to air, light, and moisture.[2]
-
Temperature: Store in a cool, dry place.[5][8] Long-term storage at 2-8°C is recommended to minimize volatility and degradation.[5] Avoid temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, as aromatic amines can be susceptible to oxidation.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][5][9] Containers should be made of compatible materials like glass or high-density polyethylene.[7]
-
Location: Store in a well-ventilated area designated for toxic or hazardous chemicals.[8][9] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[2][9]
FAQ 3: What materials are incompatible with this compound?
Answer: Avoid storing or mixing this compound with the following materials to prevent hazardous reactions:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). Reactions can be vigorous or explosive.
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Amines are basic and will undergo a strong exothermic reaction with acids.
-
Sources of Ignition: Keep away from heat, sparks, and open flames.[5][8][9]
Table: Storage Condition Summary
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Cool, dry place; 2-8°C for long-term. | Minimizes volatility and degradation.[2][5] |
| Atmosphere | Tightly sealed container; inert gas preferred. | Prevents moisture absorption and oxidation.[2][9] |
| Location | Well-ventilated, secure chemical storage area. | Ensures safety and prevents unauthorized access.[8][9] |
| Incompatibles | Segregate from strong acids & oxidizers. | Prevents violent exothermic or explosive reactions.[8] |
Troubleshooting & Emergency Protocols
This section provides step-by-step guides for handling common issues and emergencies.
Guide: Accidental Exposure Response
Immediate and correct first aid is critical. First responders should always protect themselves before assisting others.[2][10]
Protocol: First Aid Measures
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Guide: Chemical Spill Cleanup
Small spills (<100 mL) can be managed by trained laboratory personnel. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Diagram: Spill Response Decision Tree
Caption: Decision and action tree for spill response.
Protocol: Small Spill Cleanup Inside a Fume Hood
-
Alert & Secure: Alert colleagues in the immediate area. Ensure the fume hood sash is at the appropriate height.
-
Protect Yourself: Don the appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.[13]
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[14] Do not use combustible materials like paper towels to contain the initial spill.
-
Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside edges inward to minimize spreading.[14]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[13][14] Use spark-proof tools if the compound is in a flammable solvent.
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with a mild detergent and water solution.[13] Wipe the area again with a cloth dampened with clean water.
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning materials, must be placed in the sealed hazardous waste container and disposed of according to your institution's guidelines.[13]
References
- 1. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. N,N-dimethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 75707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 45715-13-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. umanitoba.ca [umanitoba.ca]
- 14. acs.org [acs.org]
Overcoming challenges in the crystallization of N,5-dimethylpyridin-2-amine
Introduction
Welcome to the technical support center for the crystallization of N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in obtaining high-quality crystalline material. Due to the specific nature of this molecule, which combines a pyridine ring with an amino and a methyl group, its crystallization behavior can be complex. The presence of a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the pyridine nitrogen) can lead to various intermolecular interactions, influencing crystal packing and potentially leading to polymorphism.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The guidance is built upon fundamental principles of crystallization for small organic molecules, particularly substituted pyridines and aromatic amines, to address issues you may encounter.
Troubleshooting Guide: Common Crystallization Problems
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a frequent challenge with aromatic amines.[3][4] It occurs when the concentration of the solute in the solution exceeds the solubility limit to such a great extent that the compound comes out of solution as a liquid phase (an oil) instead of an ordered solid crystal lattice. This is often due to excessively high supersaturation.
Causality: The pyridine and amine functionalities can lead to strong solute-solvent interactions. If the solution is cooled too quickly or is too concentrated, the molecules may not have sufficient time or mobility to arrange themselves into an ordered crystal lattice, instead aggregating as a disordered, super-saturated liquid.
Solutions:
-
Reduce Supersaturation Level:
-
Action: Before cooling, add a small amount of additional warm solvent (5-10% of the total volume) to the just-dissolved solution. This slightly reduces the concentration.
-
Rationale: Lowering the supersaturation level provides a larger metastable zone, giving the molecules more time to nucleate and grow in an orderly fashion.[5]
-
-
Slow Down the Cooling Process:
-
Action: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, move it to a refrigerator (~4°C) before finally moving to a freezer if necessary.
-
Rationale: Gradual cooling is a cornerstone of successful crystallization.[6] It ensures that the system does not move through the metastable zone too quickly, which favors crystal growth over the formation of oils or amorphous solids.
-
-
Introduce a Seed Crystal:
-
Action: If you have any solid material, even if it's of poor quality, add a tiny speck to the solution once it has cooled slightly below the saturation temperature.
-
Rationale: A seed crystal provides a pre-existing template for molecules to deposit onto, bypassing the often difficult primary nucleation step and promoting growth of a single crystalline form.[5]
-
-
Change the Solvent System:
-
Action: Experiment with solvents that have different polarities or hydrogen bonding capabilities. For this compound, consider solvents like ethyl acetate, toluene, or a mixture such as dichloromethane/heptane.
-
Rationale: The choice of solvent directly influences solubility and molecular interactions. A solvent that is "too good" can inhibit crystallization, while a solvent that is "too poor" can cause the compound to crash out as an amorphous solid or oil. The solvent can also interact with different faces of the growing crystal, affecting its morphology.[7][8]
-
Q2: I'm getting very fine needles or microcrystalline powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?
A2: The formation of fine needles or microcrystals indicates that the nucleation rate is much higher than the crystal growth rate. This is often a consequence of high supersaturation or rapid solvent evaporation.
Causality: When a solution becomes highly supersaturated quickly, numerous crystal nuclei form simultaneously. These nuclei then compete for the available solute, resulting in a large number of very small crystals instead of a few large ones.
Solutions:
-
Utilize Vapor Diffusion:
-
Action: This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[9][10][11] Dissolve your compound in a small volume of a "good" solvent (e.g., dichloromethane or methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent should be more volatile than the good solvent.
-
Rationale: The vapor of the anti-solvent slowly diffuses into the solution of your compound. This gradual decrease in solubility brings the solution to a state of supersaturation very slowly, which is ideal for the growth of large, well-ordered crystals.[12]
-
-
Slow Evaporation with a Pin-holed Cap:
-
Action: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Cover the vial with parafilm and poke a few small holes in it with a needle.
-
Rationale: This slows down the rate of solvent evaporation, preventing a rapid increase in concentration and allowing more time for crystal growth.
-
-
Solvent Layering:
-
Action: Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane). Carefully layer a less dense, miscible "poor" solvent (e.g., hexane or pentane) on top. Do not disturb the container.
-
Rationale: Crystals will form at the interface where the two solvents slowly mix, creating a localized and slowly changing supersaturation zone that is conducive to growing larger crystals.[10][11]
-
Q3: My crystallization results are inconsistent. Sometimes I get crystals, and other times I don't, even with the same procedure. What could be the cause?
A3: Inconsistent crystallization can be one of the most frustrating challenges. The root cause is often polymorphism or the presence of small, variable amounts of impurities.
Causality:
-
Polymorphism: this compound, like many aminopyridines, may be capable of existing in multiple crystalline forms (polymorphs).[1][13][14] These different forms can have different stabilities and may crystallize under slightly different conditions (e.g., temperature, solvent). The form that nucleates can be a stochastic event.
-
Impurities: Even trace amounts of impurities can inhibit nucleation or alter the crystal habit. If the purity of your starting material varies between batches, this can lead to inconsistent results.
Solutions:
-
Ensure High Purity:
-
Action: Purify your this compound meticulously before attempting crystallization. Techniques like column chromatography or a preliminary, rapid recrystallization can be effective.
-
Rationale: Removing impurities eliminates foreign molecules that can interfere with the formation of a well-ordered crystal lattice.
-
-
Control Nucleation with Seeding:
-
Action: Once you have successfully obtained a desired crystalline form, save a few crystals. In subsequent experiments, use these as seed crystals to ensure the same polymorph grows consistently.
-
Rationale: Seeding directs the crystallization process towards a specific, known crystal form, overcoming the randomness of spontaneous nucleation.[5]
-
-
Strictly Control Experimental Parameters:
-
Action: Maintain precise control over solvent volumes, temperature profiles, and the cleanliness of your glassware.
-
Rationale: Small, seemingly insignificant variations in experimental conditions can be enough to favor the formation of a different polymorph or inhibit crystallization altogether.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for the crystallization of this compound? A: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure (a substituted pyridine), consider the following:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Chlorinated Solvents: Dichloromethane
-
Aromatic Solvents: Toluene
-
Ethers: Tetrahydrofuran (THF)
-
Ketones: Acetone
-
Apolar Solvents (as anti-solvents): Hexane, Heptane, Diethyl ether
Q: Can polymorphism affect the properties of my final compound? A: Absolutely. Polymorphism is a critical consideration in drug development.[14] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, bioavailability, and stability.[15] It is crucial to identify and control the polymorphic form of your material.
Q: How can I tell if I have different polymorphs? A: You can use several analytical techniques to characterize and differentiate polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions at specific temperatures.
-
Infrared (IR) or Raman Spectroscopy: The vibrational modes of the molecules can differ in different crystal lattices, leading to distinct spectra.
Detailed Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a fundamental technique suitable for compounds that have a significant change in solubility with temperature.
-
Dissolution: In a clean Erlenmeyer flask, add your this compound solid. Add a suitable solvent (e.g., isopropanol) portion-wise while heating and stirring the mixture until the solid just dissolves.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass or loose-fitting stopper. Allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface. To slow the process further, you can place the flask inside a beaker of warm water and allow the entire assembly to cool.
-
Further Cooling: Once the flask has reached room temperature, transfer it to a refrigerator (4°C) for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
This method is excellent for producing high-quality single crystals from milligram quantities.[16]
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., 20% Hexane in Toluene).
-
Prepare the Drop: On a siliconized glass cover slip, mix 2 µL of your concentrated this compound solution (dissolved in a "good" solvent like dichloromethane) with 2 µL of the reservoir solution.
-
Seal the Well: Invert the cover slip and place it over the well, using vacuum grease to create an airtight seal. The drop of your compound solution should now be hanging above the reservoir.
-
Equilibration: Allow the system to equilibrate at a constant temperature. Over time, water vapor will move from the drop to the reservoir, slowly increasing the concentration of your compound and inducing crystallization.[16]
-
Monitoring: Monitor the drop periodically under a microscope for crystal growth. This may take anywhere from a day to several weeks.
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
General Crystallization Method Selection
Caption: Guide for selecting a crystallization method.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bia.si [bia.si]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. unifr.ch [unifr.ch]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. syrris.com [syrris.com]
- 16. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving N,5-dimethylpyridin-2-amine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving N,5-dimethylpyridin-2-amine. The inherent electronic and coordinating properties of this substrate can present unique challenges in achieving high-yield, efficient catalytic transformations. This resource is designed to provide you with the expertise and practical insights needed to navigate these complexities.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low or no conversion is a frequent challenge that can stem from several factors related to the substrate's nature and the reaction conditions. The primary issues to investigate are:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen of this compound can coordinate with the palladium catalyst, leading to the formation of inactive species and stalling the catalytic cycle.[1][2] This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[2] Additionally, any oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.[1]
-
Suboptimal Reagent Quality: The purity and stability of your reagents are paramount. For instance, in Suzuki-Miyaura coupling, boronic acids are susceptible to degradation through protodeboronation.[1] It is crucial to use anhydrous and properly degassed solvents, as well as high-purity bases.[1]
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are critical. Many coupling reactions require heating to proceed at an optimal rate; however, excessive heat can lead to catalyst decomposition.[1]
-
Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1]
Q2: My reaction is sluggish, and I'm observing the formation of side products like dehalogenation. What could be the cause?
Sluggish reactions and the formation of dehalogenation byproducts often point to issues with the catalyst system or reaction environment.
-
Ineffective Catalyst System: For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands can be particularly beneficial.[1] Consider screening different catalyst systems.
-
Hydrogen Source for Dehalogenation: The bromo group on a starting material can be replaced by a hydrogen atom. Ensure that your solvents are not a source of hydrides.[1]
Q3: I've increased the catalyst loading, but the yield is not improving significantly. What should I do?
Simply increasing the catalyst loading is not always the solution and can sometimes be detrimental.
-
Catalyst Agglomeration: Adding more catalyst than is optimal can lead to agglomeration, which can slow down the reaction rate.[3]
-
Focus on Other Parameters: If increasing the catalyst loading from a certain point does not improve the yield, it is advisable to re-evaluate other reaction parameters such as solvent, temperature, and the choice of ligand and base.[3]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of catalyst loading for reactions with this compound.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 1 to 5 mol%.[4] For challenging substrates like this compound, it is often recommended to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4] Subsequent optimization studies can then be performed to reduce the catalyst loading for cost-effectiveness and to minimize residual palladium in the final product.[4]
Q2: How do I select the appropriate palladium catalyst and ligand?
There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner. However, for challenging substrates, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[4] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[4] Buchwald-type palladacycle precatalysts are also a good option as they are often more stable and provide sustained catalytic activity.[4]
Q3: What is the role of the base, and how does it affect the reaction?
The base plays a critical role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the organoboron species in Suzuki coupling) and to neutralize the acid generated during the reaction.[4] The strength and solubility of the base can significantly impact the reaction outcome.[4]
Q4: How critical is maintaining an inert atmosphere?
Maintaining an inert atmosphere is crucial. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Exposure to air can lead to the formation of inactive palladium oxides and the degradation of phosphine ligands. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[4] Solvents and reagents should be thoroughly degassed to remove dissolved oxygen.[4]
III. Experimental Protocols and Data
This section provides a general experimental workflow for optimizing catalyst loading and a table summarizing key reaction parameters.
General Experimental Workflow for Catalyst Loading Optimization
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst Loading (mol%) | 1 - 5. Can be increased for challenging reactions.[4] | 1 - 5. Can be lowered for highly active systems.[4] |
| Ligand-to-Metal Ratio | 1:1 to 2:1. Dependent on the specific ligand and palladium source.[4] | 1:1 to 1.5:1. Dependent on the specific ligand and palladium source.[4] |
| Base (equivalents) | 2 - 3. The choice of base is critical; K₂CO₃, K₃PO₄, Cs₂CO₃ are common.[4] | 1.2 - 2. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] |
| Temperature (°C) | 80 - 120. Higher temperatures may be required but can also lead to side reactions.[4] | 80 - 110. Optimization is often necessary.[4] |
| Solvent | Toluene, Dioxane, THF (often with water as a co-solvent)[2] | Toluene, Dioxane, THF (anhydrous)[2] |
| Concentration (M) | 0.1 - 0.5. More concentrated reactions can sometimes improve yields but may also lead to solubility issues.[4] | 0.1 - 0.5. Adjust as needed to maintain solubility.[4] |
IV. Mechanistic Considerations
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
The Challenge of Catalyst Coordination
The pyridine nitrogen in this compound can act as a ligand, coordinating to the palladium center. This can lead to the formation of off-cycle, catalytically inactive or less active species, thereby inhibiting the desired cross-coupling reaction. The choice of a bulky ligand is a key strategy to mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.
V. References
-
Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem. Available at: 1
-
Optimization of reaction conditions for solvent, temperature, time and catalyst loading. a - ResearchGate. Available at: --INVALID-LINK--
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. Available at: --INVALID-LINK--
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. Available at: --INVALID-LINK--
-
What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings - Benchchem. Available at: 4
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. Available at: --INVALID-LINK--
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
"Effect of base and solvent on 6-Chloropyridin-3-amine reactivity" - Benchchem. Available at: 2
-
(A) Influence of reaction scale, catalyst loading and temperature on... - ResearchGate. Available at: --INVALID-LINK--
References
Technical Support Center: Optimizing Purity in N,5-Dimethylpyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis and purification of N,5-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with producing this key building block with high purity. By understanding the root causes of impurity formation, you can implement robust strategies to control them, ensuring the quality and consistency of your final product.
Section 1: Understanding Common Impurities and Their Origins
The most prevalent synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-methylpyridine with dimethylamine. While effective, this process can generate several predictable impurities that compromise final product quality. Understanding the origin of these impurities is the first step toward their mitigation.
Key reaction pathways and side reactions are illustrated below.
Validation & Comparative
A Comparative Analysis of N,5-dimethylpyridin-2-amine and Other Aminopyridines for Advanced Synthesis and Catalysis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks and ligands is paramount to the success of synthetic endeavors. The aminopyridine scaffold is a cornerstone in this regard, offering a versatile platform for constructing complex molecules and effective catalysts. This guide provides an in-depth comparative study of N,5-dimethylpyridin-2-amine alongside its parent isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and the closely related 2-amino-5-methylpyridine. We will objectively dissect their physicochemical properties and project their performance in the context of palladium-catalyzed cross-coupling reactions, supported by established chemical principles and detailed experimental protocols.
The Aminopyridine Family: A Physicochemical Perspective
The electronic landscape of the pyridine ring is significantly influenced by the position of the amino group and any additional substituents. These structural nuances dictate the basicity, nucleophilicity, and coordination properties of the molecule, which are critical determinants of its reactivity and utility.
Basicity (pKa): A Key Predictor of Reactivity
The basicity of an aminopyridine, typically represented by the pKa of its conjugate acid, is a fundamental property that influences its behavior as a ligand and a catalyst. Protonation occurs at the endocyclic pyridine nitrogen, and its availability is modulated by the electronic effects of the substituents.
Electron-donating groups, such as methyl groups, increase the electron density on the pyridine ring through a positive inductive (+I) effect, thereby enhancing the basicity of the ring nitrogen.[1][2] Conversely, the amino group can either donate electrons through resonance (+M effect) or withdraw electrons through induction (-I effect), with the net effect being position-dependent.
dot graph "Basicity_of_Aminopyridines" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Relative basicity of aminopyridines."
In 4-aminopyridine , the amino group is in the para position, allowing for effective resonance donation of its lone pair into the ring, which significantly increases the electron density at the pyridine nitrogen. This makes 4-aminopyridine the most basic of the simple isomers.[3][4] For 2-aminopyridine , the amino group is in the ortho position. While it also donates electrons through resonance, the proximity to the ring nitrogen can lead to some electronic repulsion and potential intramolecular hydrogen bonding, resulting in a lower basicity compared to the 4-isomer.[5] In 3-aminopyridine , the amino group is in the meta position, where its resonance effect does not extend to the ring nitrogen, making it the least basic of the three isomers.[3][6]
For This compound , we can predict a pKa value higher than that of 2-aminopyridine. The two methyl groups are electron-donating; the 5-methyl group increases ring electron density via a +I effect, and the N-methyl group also contributes a +I effect, making the exocyclic nitrogen a better electron donor.[1] Consequently, the overall electron density on the pyridine ring is enhanced, leading to increased basicity. A similar increase is expected for 2-amino-5-methylpyridine due to the 5-methyl group.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| This compound | 122.17[7] | ~7.2 - 7.5 (Estimated) | |
| 2-Aminopyridine | 94.11 | 6.86[3] | |
| 3-Aminopyridine | 94.11 | 5.98 - 6.04[3][8] | |
| 4-Aminopyridine | 94.11 | 9.17[3] | |
| 2-Amino-5-methylpyridine | 108.14 | ~7.1 (Estimated) |
Table 1: Comparative Physicochemical Properties of Selected Aminopyridines.
Spectroscopic Characterization
The structural differences between these aminopyridines are clearly reflected in their spectroscopic data.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are indicative of the electron density at different positions on the pyridine ring. In general, electron-donating groups will shield the ring protons, causing them to appear at a higher field (lower ppm).
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amino group in 2-, 3-, and 4-aminopyridine typically appear as two bands in the 3250-3450 cm⁻¹ region.[9] For this compound, being a secondary amine, a single N-H stretch is expected in a similar region. The C-N stretching vibrations for aromatic amines are usually found between 1250 and 1335 cm⁻¹.[9]
Performance in Palladium-Catalyzed Cross-Coupling: A Predictive Analysis
Aminopyridines are valuable ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their ability to coordinate with the metal center and influence the catalytic cycle.[10] The efficacy of an aminopyridine ligand is a function of both its electronic and steric properties.
The Role of the Ligand in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[11] The aminopyridine ligand plays a crucial role in several steps of the catalytic cycle:
-
Oxidative Addition: The ligand's electron-donating ability facilitates the oxidative addition of the aryl halide to the Pd(0) center. More basic, electron-rich ligands can accelerate this step.
-
Transmetalation: The ligand influences the rate of transfer of the organic group from the boron atom to the palladium center.
-
Reductive Elimination: The ligand's steric and electronic properties affect the final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
dot graph "Suzuki_Miyaura_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Simplified Suzuki-Miyaura catalytic cycle."
Comparative Performance Projection
Based on the physicochemical properties discussed, we can project the relative performance of these aminopyridines as ligands in a Suzuki-Miyaura coupling reaction.
-
4-Aminopyridine: Its high basicity suggests it would be a strong electron-donating ligand, potentially accelerating the oxidative addition step. However, its strong coordination to the palladium center might also lead to catalyst inhibition in some cases.
-
2-Aminopyridine and its Derivatives: The ability of 2-aminopyridines to act as bidentate ligands through both the ring and exocyclic nitrogens can form stable chelate complexes with palladium.[12] This chelation can enhance catalyst stability.
-
This compound: With its increased basicity compared to 2-aminopyridine, it is expected to be a more effective ligand, promoting a faster rate of oxidative addition. The methyl group on the nitrogen adds some steric bulk, which could influence the reductive elimination step, potentially favoring the formation of sterically demanding biaryl products.
-
2-Amino-5-methylpyridine: The 5-methyl group enhances the ligand's electron-donating ability, likely leading to improved catalytic activity compared to the unsubstituted 2-aminopyridine.
-
-
3-Aminopyridine: As the least basic isomer, it is expected to be the weakest electron-donating ligand among the simple isomers, potentially resulting in lower catalytic activity.
Experimental Protocols
To empirically validate these predictions, a standardized set of experiments should be conducted. Below are detailed protocols for the synthesis and characterization of this compound and a comparative study of its performance in a Suzuki-Miyaura cross-coupling reaction.
Synthesis and Characterization of this compound
A plausible synthetic route involves the N-methylation of 2-amino-5-methylpyridine.
Materials:
-
2-Amino-5-methylpyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-methylpyridine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Synthesis of this compound."
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to compare the catalytic efficiency of the different aminopyridine ligands.[13][14]
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂), (2 mol%)
-
Aminopyridine ligand (this compound, 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, 2-amino-5-methylpyridine) (4 mol%)
-
Potassium phosphate (K₃PO₄), (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Degassed water (1 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a series of identical Schlenk tubes, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.
-
In separate vials, prepare stock solutions of the palladium precursor and each aminopyridine ligand in 1,4-dioxane.
-
To each Schlenk tube, add the appropriate amounts of the Pd(OAc)₂ and ligand stock solutions.
-
Add the remaining 1,4-dioxane and degassed water.
-
Evacuate and backfill each tube with an inert gas (argon or nitrogen) three times.
-
Place the reaction mixtures in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reactions by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by Gas Chromatography (GC) against an internal standard to determine the yield of the biaryl product.
-
Plot the yield versus time for each ligand to compare their catalytic activities.
Conclusion
The choice of an aminopyridine building block or ligand has profound implications for the outcome of a chemical synthesis or catalytic process. While 4-aminopyridine stands out for its high basicity, the 2-amino isomers, particularly this compound, offer a compelling combination of enhanced electron-donating properties and the potential for chelation, which can lead to highly stable and active catalysts. The predictive analysis presented here, grounded in fundamental principles of electronic and steric effects, provides a robust framework for selecting the optimal aminopyridine for a given application. The detailed experimental protocols offer a clear pathway for the empirical validation of these principles, empowering researchers to make informed decisions in their pursuit of novel molecules and more efficient chemical transformations.
References
- 1. scribd.com [scribd.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 462-08-8 CAS MSDS (3-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N,5-dimethylpyridin-2-amine
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as N,5-dimethylpyridin-2-amine, a pyridine derivative with potential applications as a synthetic intermediate, the ability to accurately and reliably quantify it is paramount. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The discussion is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]
The Critical Choice: HPLC vs. GC-MS for this compound
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[5] this compound, as a substituted pyridine, is a polar aromatic amine. This characteristic makes it amenable to both HPLC and, with certain considerations, GC.
-
High-Performance Liquid Chromatography (HPLC) is often the workhorse of the pharmaceutical industry due to its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[6] For a polar compound like this compound, reversed-phase HPLC is the most logical starting point.
-
Gas Chromatography (GC) , on the other hand, excels in the analysis of volatile and thermally stable compounds.[7][8] While pyridine and its simpler derivatives are sufficiently volatile for GC analysis, the introduction of a polar amino group might necessitate derivatization to improve chromatographic performance and prevent peak tailing.
This guide will first detail a robust HPLC-UV method as the primary approach, followed by a comparative GC-MS method, and culminate in a comprehensive discussion of the validation parameters that ensure the trustworthiness of the generated data.
Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preferred method for the routine quality control of this compound due to its robustness, ease of use, and suitability for non-volatile compounds.[6]
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of the mobile phase.
-
Prepare working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare samples by accurately weighing and dissolving the material containing this compound to a theoretical concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar aromatic compounds.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and acetonitrile (e.g., 70:30 v/v) is often effective. The acidic pH ensures the amine is protonated, leading to better peak shape.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (a wavelength scan would be performed to determine this, likely around 260-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Causality Behind Experimental Choices: The C18 stationary phase provides a hydrophobic surface for the retention of the aromatic pyridine ring. The use of an acidic mobile phase protonates the basic nitrogen atoms in this compound, which minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving reproducibility. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis or for unambiguous identification of the analyte.[7][11]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Prepare stock and working standards in a volatile organic solvent like dichloromethane or methanol.
-
Derivatization (Optional but Recommended): To improve volatility and reduce peak tailing, the primary amine group can be derivatized. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves incubating the dried sample extract with the silylating agent at a slightly elevated temperature (e.g., 60°C for 30 minutes).
2. GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating a wide range of compounds.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Causality Behind Experimental Choices: The 5% phenyl-methylpolysiloxane column provides a good balance of selectivity for aromatic compounds. The temperature program is designed to ensure that this compound (or its derivative) is eluted with a good peak shape in a reasonable time. EI at 70 eV provides reproducible fragmentation patterns that can be used for library matching and structural confirmation. SIM mode significantly enhances sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte.
Performance Comparison: HPLC-UV vs. GC-MS
The following table summarizes the expected performance characteristics for the two techniques, based on typical data for analogous compounds.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale for Difference |
| Specificity | Good; based on retention time. Potential for co-elution with impurities. | Excellent; based on both retention time and unique mass spectrum. | Mass spectrometry provides a second dimension of separation, offering much higher confidence in analyte identification. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity with proper calibration. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods are capable of high accuracy. GC-MS may have slightly more variability due to sample preparation steps like derivatization. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers better precision due to simpler sample preparation and the robustness of modern liquid chromatography systems. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS, particularly in SIM mode, is inherently more sensitive than UV detection.[7] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Follows the trend of LOD, with GC-MS being superior for trace quantification. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in experimental conditions. GC methods can be sensitive to factors like injector cleanliness and derivatization efficiency. |
| Sample Throughput | High | Moderate to Low | HPLC run times can be shorter, and sample preparation is often simpler, leading to higher throughput. |
The Pillars of Trust: A Deep Dive into Method Validation
According to ICH Q2(R2) guidelines, the objective of analytical validation is to demonstrate that a method is fit for its intended purpose.[2][3] This is achieved by assessing a set of core performance characteristics.
Validation Workflow
The process of method validation follows a logical sequence, starting from the initial assessment of the system's suitability to the final verification of its robustness.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amptechfl.com [amptechfl.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to N,5-dimethylpyridin-2-amine and 2-amino-5-methylpyridine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel catalysts, pharmaceuticals, and functional materials. Within the diverse family of pyridine derivatives, aminopyridines have garnered significant attention as versatile ligands for a multitude of catalytic transformations. This guide provides an in-depth comparison of two closely related aminopyridine ligands: N,5-dimethylpyridin-2-amine and 2-amino-5-methylpyridine .
While 2-amino-5-methylpyridine has found extensive use as a ligand in various cross-coupling reactions, its N-methylated counterpart, this compound, remains less explored. This guide will delve into the structural and electronic nuances of these two molecules, providing a framework for understanding how the subtle difference of N-methylation can profoundly impact their performance in catalytic applications. By integrating theoretical principles with available experimental data, we aim to offer researchers and drug development professionals a comprehensive resource to inform their ligand selection and catalyst design strategies.
Structural and Electronic Properties: A Tale of Two Amines
The key distinction between this compound and 2-amino-5-methylpyridine lies in the substitution at the exocyclic amino group. This seemingly minor modification introduces significant changes in the steric and electronic profiles of the molecules, which in turn dictate their coordination behavior and catalytic activity.
2-amino-5-methylpyridine features a primary amino group (-NH2) at the 2-position. This group possesses two protons that can participate in hydrogen bonding and can be deprotonated under basic conditions to form an amido species, which is often a key intermediate in catalytic cycles.
This compound , on the other hand, has a secondary amino group (-NHCH3) at the same position. The presence of the methyl group in place of a proton has two major consequences:
-
Increased Steric Hindrance: The methyl group is significantly larger than a hydrogen atom, introducing greater steric bulk around the exocyclic nitrogen. This can influence the geometry of the resulting metal complexes and the accessibility of the catalytic center.
-
Altered Electronic Properties: The methyl group is an electron-donating group through induction. This increases the electron density on the exocyclic nitrogen, making it a stronger Lewis base.
These differences are summarized in the table below:
| Property | 2-amino-5-methylpyridine | This compound |
| Structure | Primary Amine (-NH2) | Secondary Amine (-NHCH3) |
| Steric Hindrance | Lower | Higher |
| Exocyclic N Basicity | Lower | Higher |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only |
Theoretical Impact on Catalytic Performance
The structural and electronic differences between the two ligands are expected to have a significant impact on their performance in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The nature of the ligand can influence each of these steps.
-
Oxidative Addition: More electron-donating ligands can accelerate the oxidative addition of the aryl halide to the Pd(0) center. In this regard, the more basic this compound might be expected to promote this step more effectively than 2-amino-5-methylpyridine.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The steric bulk of the ligand can play a crucial role here. The increased steric hindrance of this compound might slow down this step compared to the less bulky 2-amino-5-methylpyridine.
-
Reductive Elimination: This is the final step where the C-C bond is formed and the active Pd(0) catalyst is regenerated. Bulky, electron-rich ligands are known to facilitate reductive elimination.[1]
The overall effect of N-methylation on the Suzuki-Miyaura reaction is therefore a trade-off between potentially faster oxidative addition and slower transmetalation. The optimal ligand will depend on the specific substrates and reaction conditions.
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
A Comparative Guide to the Biological Efficacy of N,5-dimethylpyridin-2-amine and its Analogs: A Framework for Discovery
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented its role in the development of novel therapeutics. This guide focuses on N,5-dimethylpyridin-2-amine as a foundational structure, exploring how modifications to this core influence biological efficacy.
While direct and extensive public data on this compound itself is limited, the wealth of research on its analogs provides a robust framework for understanding its potential and guiding future discovery. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering not just a comparison of existing data but also the fundamental protocols required to generate new, high-quality, and comparable results. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for rigorous scientific inquiry.
Part 1: Foundational Protocols for Efficacy Evaluation
To objectively compare the biological efficacy of this compound and its analogs, a standardized set of assays is paramount. The following protocols are designed to provide a comprehensive in vitro assessment, from direct target engagement to cellular effects and pathway modulation.
Protocol 1: In Vitro Kinase Inhibition Assay
Rationale: The 2-aminopyridine and its bioisostere, 2-aminopyrimidine, are common hinges for kinase inhibitors.[2][3] A direct, cell-free biochemical assay is the first step to determine if a compound inhibits a specific kinase and to quantify its potency, typically as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Experimental Workflow Diagram:
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Detailed Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in the assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.
-
Master Mix Preparation: Prepare a master mix containing the target kinase (e.g., c-Met, PLK4, Src), its specific peptide substrate, and radioactively labeled [γ-32P]-ATP in a suitable kinase buffer.
-
Reaction Initiation: Add 20 µL of the master mix to each well to start the reaction. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper multiple times in a phosphoric acid solution to remove any unincorporated [γ-32P]-ATP.
-
Detection: Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Antiproliferative Assay (MTT Assay)
Rationale: Beyond direct enzyme inhibition, it is crucial to assess a compound's effect in a cellular context. Cell viability assays measure the overall health of a cell population and can indicate a compound's cytotoxic or cytostatic effects.[4] The MTT assay is a widely used colorimetric method that measures metabolic activity, which generally correlates with cell viability.[4]
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition against the vehicle control and plot this against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Pathway Modulation
Rationale: To confirm that the cellular effects observed are due to the intended mechanism of action (i.e., inhibition of a specific kinase), Western blotting is used to measure the phosphorylation status of the kinase and its downstream substrates.[5] A reduction in the phosphorylated form of a target protein upon compound treatment provides strong evidence of on-target activity.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-c-Met).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein like GAPDH.
Part 2: Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis
Comparative Biological Activity of 2-Aminopyridine/Pyrimidine Analogs
| Compound ID | Core Scaffold | Key Substituents | Target(s) | IC50 (nM) | Cell-based Activity (GI50) | Reference |
| Ref-A | 2-Aminopyridine | 5-Aryl, 3-Benzylthio | c-Met | 7.7 | 190 nM (GTL-16 cells) | [6] |
| Ref-B | 2-Aminopyrimidine | 4-(Thiazol-5-yl), N-phenyl | Aurora A/B | 8.0 / 9.2 | Potent antiproliferative | [3] |
| Ref-C | 2-Aminopyrimidine | N-phenyl, 4-(3-pyridyl) | PLK4 | 6.7 | Excellent antiproliferative | [7] |
| Ref-D | 2-Aminopyridine | 6-Alkyl | iNOS | 28 | Not specified | [4] |
| Ref-E | 2-Aminopyrimidine | 2-Substituted Aniline | Mer/c-Met | 18.5 / 33.6 | Good antiproliferative | [8] |
Structure-Activity Relationship (SAR) Discussion:
The data from related series reveals several key principles that can be applied to the design of novel this compound analogs:
-
The 2-Amino Group: This group is critical, often acting as a hydrogen bond donor to the "hinge" region of the kinase active site. N-alkylation (as in our core molecule) is generally tolerated, but larger substituents may disrupt this key interaction unless they provide other beneficial contacts.
-
The 5-Position: The methyl group in this compound occupies a position often used for larger, more complex substituents that can extend into deeper hydrophobic pockets of the target protein. As seen in Ref-A, a 5-aryl group was crucial for potent c-Met inhibition.[6] This suggests that replacing the 5-methyl with various aryl or heteroaryl groups is a promising strategy to enhance potency and modulate selectivity.
-
Other Ring Positions (3, 4, 6): These positions are valuable for "vectorial expansion" to pick up additional interactions and fine-tune physicochemical properties.
-
Position 6: As shown in iNOS inhibitors (Ref-D), introducing alkyl groups at the 6-position can improve potency.[4]
-
Position 4: In many kinase inhibitors, this position is substituted with larger groups, such as the thiazole in Ref-B, which are essential for activity.[3]
-
Position 3: The 3-benzylthio group in Ref-A demonstrates that this position can be used to achieve high potency.[6]
-
General SAR Principles Diagram:
Caption: Key modification sites on the this compound scaffold.
Part 3: Mechanistic Insights - Targeting Cellular Signaling Pathways
The biological efficacy of these compounds is ultimately defined by their ability to modulate critical cellular signaling pathways that are dysregulated in disease. As many 2-aminopyridine analogs are kinase inhibitors, their mechanism of action involves disrupting phosphorylation cascades that control cell proliferation, survival, and differentiation.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a well-established target in oncology. Its aberrant activation drives tumor growth and metastasis.[6] Analogs like Ref-A and Ref-E achieve their anticancer effects by inhibiting this pathway.
c-Met Pathway Diagram:
Caption: Inhibition of the c-Met signaling pathway by a 2-aminopyridine analog.
The PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process in cell division. Overexpression of PLK4 is linked to genomic instability and cancer.[7] Highly potent 2-aminopyrimidine derivatives like Ref-C have been developed to target this kinase.
PLK4 Pathway Diagram:
Caption: Inhibition of the PLK4 pathway, preventing aberrant centriole duplication.
Conclusion
This compound represents a simple yet powerful starting point for the development of highly effective and selective modulators of cellular signaling. While comprehensive data on the parent molecule is sparse, the extensive research into its more complex analogs provides a clear roadmap for lead optimization. The structure-activity relationships derived from existing kinase inhibitors highlight the critical roles of the 2-amino group and the vast potential for modification at the 5-position of the pyridine ring.
By employing the robust and validated protocols detailed in this guide—from direct enzymatic assays to cellular viability and pathway-specific Western blots—researchers can systematically evaluate novel analogs. This integrated approach, combining rational design with rigorous biological testing, will undoubtedly accelerate the discovery of new chemical entities based on this privileged scaffold, with the potential to address significant unmet needs in oncology and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of N,5-Dimethylpyridin-2-amine: Cross-Validation of Methodologies
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In the landscape of pharmaceutical and materials science, the strategic synthesis of substituted pyridines is a foundational element of molecular innovation. Among these, N,5-dimethylpyridin-2-amine stands out as a pivotal building block for a multitude of applications, including the development of advanced therapeutic agents and functional materials. The specific arrangement of the methyl and amino groups on the pyridine core imparts unique chemical properties, presenting both challenges and opportunities in its synthetic preparation. This guide offers a comprehensive cross-validation of prominent synthetic routes to this compound, providing an in-depth analysis of reaction mechanisms, a comparison of performance metrics, and actionable insights for researchers and drug development professionals.
The Strategic Importance of the 2-Amino-5-methylpyridine Scaffold
The 2-amino-5-methylpyridine framework is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The amino group at the 2-position serves as a versatile handle for a variety of chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening. Concurrently, the methyl group at the 5-position influences the molecule's steric and electronic profile, which can critically impact its binding affinity and selectivity for biological targets. Consequently, the development of efficient, scalable, and robust synthetic methods for this compound is of significant scientific and commercial interest.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be achieved through several distinct chemical pathways. This guide will focus on a comparative analysis of two of the most established and mechanistically different methods: the classical Chichibabin amination and the more contemporary palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
The Chichibabin Amination Route
First reported by Aleksei Chichibabin in 1914, the Chichibabin reaction provides a direct method for the amination of pyridine and its derivatives.[1][2]
Mechanism and Rationale: This reaction involves the nucleophilic substitution of a hydride ion from the pyridine ring by an amide anion (typically from sodium amide, NaNH₂).[1] The reaction proceeds via an addition-elimination mechanism, forming a σ-adduct intermediate.[1] The aromaticity is then restored by the elimination of a hydride ion, which subsequently reacts with a proton source to generate hydrogen gas.[1] For 3-substituted pyridines like 3-picoline (3-methylpyridine), amination can occur at either the 2- or 6-position, often leading to a mixture of isomers.[3][4][5]
Experimental Workflow: Chichibabin Amination
Caption: Workflow for the Chichibabin amination of 3-picoline.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide (1.5 eq) in dry xylene.
-
Substrate Addition: Slowly add 3-picoline (1.0 eq) to the stirred suspension under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 152°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.[3]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow, dropwise addition of water.
-
Workup: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired 2-amino-5-methylpyridine from the 2-amino-3-methylpyridine isomer and other impurities.
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[6] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[7]
Mechanism and Rationale: The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[6][8] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8] Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine and regenerates the Pd(0) catalyst.[8] The choice of ligand is crucial and can significantly impact the reaction's efficiency.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube, add 2-bromo-5-methylpyridine (1.0 eq), the amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable ligand like Xantphos (4 mol%), and a base, for example, cesium carbonate (1.5 eq).[9]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times, then add anhydrous toluene via syringe.[9]
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.[9]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Performance Comparison and Data Analysis
The selection of a synthetic route is often a trade-off between various factors including yield, purity, cost, and scalability. The following table provides a comparative summary of the two discussed methods.
| Parameter | Chichibabin Amination | Buchwald-Hartwig Cross-Coupling |
| Starting Material | 3-Picoline | 2-Bromo-5-methylpyridine |
| Typical Yield | 30-50% (of desired isomer) | 70-90% |
| Reaction Temperature | High (150-160°C) | Moderate (80-110°C) |
| Key Reagents | Sodium amide | Palladium catalyst, phosphine ligand, base |
| Advantages | Inexpensive starting material, direct C-H amination. | High yields, excellent selectivity, milder conditions, broad functional group tolerance.[6][9] |
| Disadvantages | Harsh conditions, formation of isomers requiring separation, safety concerns with sodium amide.[3][4][5] | Higher cost of catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination in the product.[7] |
Conclusion and Recommendations
Both the Chichibabin amination and the Buchwald-Hartwig cross-coupling represent viable synthetic routes to this compound, each with distinct advantages and limitations.
-
The Chichibabin reaction offers a direct and cost-effective approach, particularly for large-scale production where the cost of starting materials is a significant factor. However, the harsh reaction conditions, the formation of isomeric byproducts, and the safety considerations associated with handling sodium amide are significant drawbacks.
-
The Buchwald-Hartwig amination provides a more modern, efficient, and versatile alternative.[6] It typically affords higher yields of the desired product with excellent selectivity, under milder reaction conditions.[9] While the initial cost of the palladium catalyst and ligands is higher, the improved efficiency and purity of the final product can offset these expenses, especially in the context of pharmaceutical development where purity is paramount.
For laboratory-scale synthesis and applications demanding high purity, the Buchwald-Hartwig amination is generally the superior choice. For industrial-scale synthesis where cost is a primary driver, the Chichibabin reaction may be considered, provided that efficient purification methods are in place to isolate the desired isomer.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 4. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Workhorse: Benchmarking N,5-dimethylpyridin-2-amine-based Catalysts in Modern Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the development of efficient and robust catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands that coordinate to the metal center. Among the myriad of available ligands, pyridine-based scaffolds have garnered significant attention due to their modularity and favorable electronic properties. This guide provides an in-depth comparative analysis of the performance of catalysts based on the N,5-dimethylpyridin-2-amine ligand, benchmarking them against common alternatives in key cross-coupling reactions.
The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in ligand design. The endocyclic pyridine nitrogen and the exocyclic amino group can act in concert or independently to modulate the electronic and steric environment of the metal catalyst. The introduction of substituents on the pyridine ring and the amino group allows for fine-tuning of the ligand's properties. This compound, with its electron-donating methyl group at the 5-position and the N-methylated amino group, presents a unique electronic profile. The methyl group on the pyridine ring enhances the electron-donating ability of the ligand, which can facilitate the reductive elimination step in the catalytic cycle. The N-methylation of the amino group, in addition to its electronic contribution, can also influence the steric bulk around the metal center.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The efficiency of this reaction is often influenced by the electron-donating or electron-withdrawing nature of the ligands. While direct quantitative data for this compound in a comparative Suzuki-Miyaura coupling is not extensively documented in readily available literature, we can infer its potential performance by examining a close structural analog: 2-amino-5-methylpyridine.[1] The primary difference lies in the N-methylation of the amino group.
Comparative Analysis:
To provide a reasonable benchmark, we can compare the expected performance of an this compound-based catalyst with traditional phosphine ligands and other nitrogen-based ligands. A study on the Suzuki cross-coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine provides valuable insight into the performance of aminopyridine-based systems.[2]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Aryl Bromide + Arylboronic Acid)
| Catalyst System | Ligand | Typical Yield (%) | Key Advantages | Potential Limitations |
| Hypothetical | This compound | Good to Excellent | Enhanced electron-donating character may promote reductive elimination. | Potential for catalyst inhibition at high concentrations due to strong binding. |
| Analog-Based | 2-Amino-5-methylpyridine | Good to Excellent[1] | Readily available; known to form effective catalysts.[1] | The primary amine could potentially lead to side reactions under certain conditions. |
| Standard | PPh₃ (with Pd(PPh₃)₄) | Good to Excellent | Well-established, commercially available, and versatile. | Can be sensitive to air and moisture; may require higher catalyst loadings. |
| Buchwald Ligand | SPhos (with Pd(OAc)₂) | Excellent | High activity, broad substrate scope, low catalyst loadings. | Higher cost compared to simpler ligands. |
| N-Heterocyclic Carbene | IPr (with Pd-PEPPSI) | Excellent | High thermal stability and activity for challenging substrates. | Can be more expensive and require specific handling. |
Causality Behind Experimental Choices: The choice of ligand in a Suzuki-Miyaura coupling is dictated by the need to balance the rates of oxidative addition and reductive elimination. Electron-rich ligands like this compound are expected to accelerate the reductive elimination step, which is often rate-limiting. The N-methyl group may also provide a degree of steric bulk that favors the formation of the active monoligated palladium species.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, crucial for the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[3] The performance of the catalyst is highly dependent on the ligand's ability to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the resulting arylamine.
Comparative Analysis:
Direct experimental data for this compound in Buchwald-Hartwig amination is scarce. However, the general principles of ligand effects in this reaction, along with data from related aminopyridine systems, allow for an informed comparison. The Buchwald-Hartwig amination often benefits from bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated palladium center, facilitating the binding of the amine. A study on the synthesis of N-arylpyrimidin-2-amine derivatives using a Buchwald-Hartwig protocol highlights the effectiveness of palladium catalysis for aminating nitrogen-containing heterocycles.[4]
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination (Aryl Bromide + Primary Amine)
| Catalyst System | Ligand | Typical Yield (%) | Key Advantages | Potential Limitations |
| Hypothetical | This compound | Moderate to Good | Electron-donating nature could be beneficial. | The N-H of a primary or secondary amine substrate could potentially interact with the ligand. |
| Analog-Based | 2-Amino-5-methylpyridine | Moderate to Good[1] | Can act as a bidentate ligand, potentially stabilizing the catalytic intermediate. | The free N-H of the ligand itself could compete with the amine substrate. |
| Standard | BINAP (with Pd₂(dba)₃) | Good to Excellent | Bidentate nature provides stability to the catalyst.[3] | Can be less effective for hindered substrates. |
| Buchwald Ligand | XPhos (with Pd₂(dba)₃) | Excellent | High activity for a broad range of amines and aryl halides. | Higher cost. |
| Josiphos Ligand | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Excellent | Effective for challenging couplings, including those with heteroaryl chlorides. | High cost and chirality may not be necessary for all applications. |
Expertise in Action: Why Ligand Choice Matters The success of a Buchwald-Hartwig amination hinges on the ligand's ability to promote the reductive elimination of the C-N bond over competing pathways like β-hydride elimination. The steric and electronic properties of this compound, particularly the N-methyl group, could play a crucial role in shielding the metal center and influencing the geometry of the transition state, thereby favoring the desired amination product.
Experimental Protocols
To ensure the reproducibility and validity of catalytic studies, detailed experimental methodologies are essential. The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with this compound-based catalysts.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.04 mmol) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) and stir for 10 minutes.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealable reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the this compound ligand (0.025 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Reactants: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.
Visualizing the Catalytic Cycle
To better understand the role of the this compound ligand (L) in a palladium-catalyzed cross-coupling reaction, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
While direct, side-by-side comparative data for this compound-based catalysts is still emerging, the analysis of its structural and electronic properties, in conjunction with performance data from closely related analogs, suggests that it is a promising ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich nature is anticipated to be beneficial, particularly in the reductive elimination step of the catalytic cycle.
For researchers and drug development professionals, the key takeaway is that this compound represents a valuable and tunable scaffold for ligand design. Further systematic studies are warranted to fully elucidate its catalytic potential across a broader range of substrates and reaction conditions. The provided protocols and comparative data serve as a solid foundation for initiating such investigations, ultimately contributing to the development of more efficient and selective catalytic transformations.
References
A Head-to-Head Comparison of Synthetic Routes to N,5-dimethylpyridin-2-amine: A Guide for Researchers
Introduction
N,5-dimethylpyridin-2-amine is a key structural motif and a valuable intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Its synthesis, therefore, is of significant interest to researchers and process chemists. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this target molecule. The comparison focuses on experimental protocols, mechanistic rationale, and key performance indicators such as yield, purity, scalability, and safety considerations, thereby offering a comprehensive resource for selecting the most appropriate method for a given application.
The synthetic strategies discussed herein are:
-
Route 1: Classical Chichibabin Amination followed by N-Methylation
-
Route 2: Synthesis from 3-Methyl-Pyridine 1-Oxide followed by N-Methylation
-
Route 3: Direct N-Methylation via Palladium-Catalyzed Buchwald-Hartwig Amination
Each route presents a unique set of advantages and challenges, which will be critically evaluated to provide a clear and objective comparison for the discerning researcher.
Route 1: Chichibabin Amination followed by N-Methylation
This classical approach involves the direct amination of 3-methylpyridine (β-picoline) to form the key intermediate, 2-amino-5-methylpyridine, via the Chichibabin reaction.[1][2] This intermediate is then N-methylated to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methylpyridine via Chichibabin Reaction [3][4]
-
A high-pressure autoclave is charged with sodamide (1.5 moles) and an inert solvent such as xylene or toluene.
-
The reactor is purged with nitrogen and then pressurized with ammonia (to ~45 psig) and nitrogen (to ~100 psig).
-
The mixture is heated to the reaction temperature of 150°C.
-
3-Methylpyridine (1 mole) is added to the reactor at a controlled rate. The reaction is exothermic, and the pressure will increase due to the evolution of hydrogen gas. The pressure is maintained at approximately 350 psig.[5]
-
The reaction is monitored by the rate of gas evolution and is considered complete when gas evolution ceases (typically after 4-5 hours).
-
After cooling, the reaction mixture is carefully hydrolyzed with water.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are distilled to remove the solvent. The crude product is a mixture of 2-amino-5-methylpyridine and the isomeric byproduct 2-amino-3-methylpyridine.
-
Fractional distillation is required to separate the 2-amino-5-methylpyridine from the 2-amino-3-methylpyridine.
Step 2: N-Methylation of 2-amino-5-methylpyridine via Eschweiler-Clarke Reaction [1][6]
-
To a flask containing 2-amino-5-methylpyridine (1 mole), excess formic acid (e.g., 3-5 equivalents) and formaldehyde (37% aqueous solution, e.g., 3-5 equivalents) are added.
-
The reaction mixture is heated to reflux (around 100°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and made alkaline by the addition of a base (e.g., NaOH solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Mechanistic Rationale & Field Insights
The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) from sodamide attacks the electron-deficient C2 position of the pyridine ring.[2] The coordination of the pyridine nitrogen to the sodium ion enhances the electrophilicity of the α-carbons.[2] The reaction proceeds through a σ-adduct (Meisenheimer-type intermediate), followed by the elimination of a hydride ion (H⁻), which then reacts with a proton source to liberate hydrogen gas, driving the reaction to completion.[2]
A significant challenge of this route is the formation of the 2-amino-3-methylpyridine isomer.[3] The regioselectivity is influenced by both electronic and steric factors. The methyl group at the 3-position can sterically hinder the approach of the nucleophile to the C2 position, favoring attack at the C6 position, which leads to the undesired 2-amino-3-methylpyridine isomer. However, by conducting the reaction under elevated pressure and in the presence of ammonia, the formation of the desired 2-amino-5-methylpyridine can be favored.[7]
For the N-methylation step, the Eschweiler-Clarke reaction is a highly efficient and practical choice. It proceeds via the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid.[6][8] A key advantage of this method is that it avoids over-methylation to form a quaternary ammonium salt, as a tertiary amine cannot form an iminium ion under these conditions.[6]
Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. US5808081A - Chichibabin aminations of pyridine bases - Google Patents [patents.google.com]
- 4. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of N,5-dimethylpyridin-2-amine
Abstract
The rigorous control of isomeric impurities is a non-negotiable cornerstone of modern pharmaceutical development, directly impacting drug safety and efficacy. N,5-dimethylpyridin-2-amine, as a member of the pharmaceutically significant aminopyridine class, presents a distinct analytical challenge in resolving its closely related positional isomers. This guide provides a comprehensive comparison of advanced analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the robust determination of isomeric purity. By synthesizing mechanistic principles with comparative experimental data, this document serves as a practical resource for researchers and drug development professionals to select, develop, and validate optimal analytical methodologies in accordance with stringent regulatory standards.
The Imperative of Isomeric Purity in Drug Development
The Analytical Challenge of this compound
This compound (CAS: 45715-13-7) is a substituted pyridine derivative. Pyridine and its analogues are fundamental building blocks in the pharmaceutical industry.[1][2] The synthetic routes to such compounds can often yield a mixture of structurally similar isomers, which may possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. For this compound, the primary analytical challenge lies in the separation and quantification of its positional isomers, where the methyl groups or the amino group are located at different positions on the pyridine ring.
Table 1: Potential Positional Isomers of this compound
| Compound Name | Structure | Key Differentiating Feature |
|---|---|---|
| This compound | CN(C)c1cc(C)ccn1 | Target Analyte |
| N,3-dimethylpyridin-2-amine | CN(C)c1cccc(C)n1 | Isomeric Impurity |
| N,4-dimethylpyridin-2-amine | CN(C)c1cc(C)cnc1 | Isomeric Impurity |
| N,6-dimethylpyridin-2-amine | CN(C)c1ccc(C)cn1 | Isomeric Impurity |
| 3,5-dimethylpyridin-2-amine | Cc1cc(C)ccn1N | Isomeric Impurity (Primary Amine) |
Regulatory Framework: A Mandate for Control
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict controls on all impurities.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[3][4] For stereoisomers, the FDA's 1992 policy statement emphasizes the need to characterize the individual isomers and develop quantitative assays for each.[5] Failing to adequately control isomeric impurities can result in significant delays in drug approval or post-market withdrawal.
Comparative Analysis of Separation Technologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, resolution, sensitivity).
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse for pharmaceutical analysis due to its versatility, robustness, and wide applicability. For polar, basic compounds like aminopyridines, however, standard reversed-phase (RP-HPLC) methods can be challenging.
-
Principle of Separation: Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Strengths: High versatility in column chemistry and mobile phases, excellent quantitation, and robust instrumentation.
-
Limitations: Standard C18 columns often provide poor retention for hydrophilic bases like aminopyridines and may require ion-pairing reagents, which are incompatible with mass spectrometry (MS).[1][2]
-
Expert Insight: Causality Behind Method Choice: The basicity (pKa ≈ 5.2-6) and hydrophilicity of aminopyridines cause poor interaction with non-polar C18 stationary phases, leading to low retention and poor peak shape.[1][2] To overcome this, advanced HPLC modes that introduce alternative interaction mechanisms are superior.
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities. This dual mechanism provides excellent retention and selectivity for basic compounds without the need for ion-pairing reagents, making it MS-compatible.[1][6]
-
Hydrogen-Bonding Chromatography: Specialized columns, such as those based on SHARC™ technology, separate isomers based on differences in their ability to form hydrogen bonds with the stationary phase.[6] This offers a unique selectivity that is often orthogonal to reversed-phase methods.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is suitable for polar compounds and uses a polar stationary phase with a high organic content mobile phase. It can be an effective alternative for retaining highly polar aminopyridines.[6]
-
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.
-
Principle of Separation: Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[7]
-
Strengths: Unparalleled resolution for volatile compounds, high sensitivity, especially with a flame ionization detector (FID).[8]
-
Limitations: Amines are notoriously problematic in GC. Their basic nature leads to strong interactions with active silanol sites on the column and inlet liner, causing significant peak tailing and poor reproducibility.[9] The compounds must be thermally stable and sufficiently volatile.
-
Expert Insight: The Derivatization Decision: To mitigate the issues of polarity and basicity, derivatization is often required to block the active amine protons. This adds complexity and time to the sample preparation process and introduces potential sources of error.[9] For routine quality control, HPLC is often a more direct and robust alternative.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically CO2, as the primary mobile phase.[10]
-
Principle of Separation: Partitioning of analytes between the supercritical fluid mobile phase and a stationary phase. The low viscosity and high diffusivity of the mobile phase allow for very fast and efficient separations.[11]
-
Strengths: Extremely fast analysis times, reduced solvent consumption ("green" chromatography), and excellent for both chiral and achiral separations.[10][11] It is highly effective for separating positional isomers.
-
Limitations: Requires specialized high-pressure instrumentation. Method development can be less intuitive than HPLC for new users.
-
Expert Insight: Column and Modifier Selection: For separating basic compounds like aminopyridines, specialized stationary phases such as those bonded with 2-ethylpyridine are highly effective.[12][13] The nitrogen in the pyridine moiety on the stationary phase can act as a hydrogen bond acceptor, improving peak shape for basic analytes without requiring basic additives in the mobile phase.[13]
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency based on the differential migration of ions in an electric field.
-
Principle of Separation: Separation of analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a high voltage.[14]
-
Strengths: Extremely high resolution, minimal sample and reagent consumption, and provides a truly orthogonal selectivity to chromatography.[15][16]
-
Limitations: Can be less robust than HPLC for routine use. A common challenge is the adsorption of basic analytes to the negatively charged capillary wall, which can cause peak tailing and poor reproducibility.[16] Detection sensitivity can be lower than HPLC due to the small injection volumes and short path length.
-
Expert Insight: Mitigating Wall Interactions: The adsorption of basic aminopyridines can be effectively managed by operating at a low pH (to protonate the silanol groups on the capillary wall) or by using dynamic coatings with cationic additives in the background electrolyte to mask the negative charges.[16]
Performance Data Summary
The following table provides a comparative summary of the expected performance of each technique for the analysis of this compound and its key positional isomers.
Table 2: Comparative Performance of Analytical Techniques
| Parameter | HPLC (Mixed-Mode) | GC (Derivatized) | SFC | CE |
|---|---|---|---|---|
| Resolution (Rs) | Excellent (>2.0) | Very High (>3.0) | Excellent (>2.5) | Exceptional (>4.0) |
| Analysis Time | 5-10 min | 10-20 min | 1-5 min | 5-15 min |
| Throughput | High | Medium | Very High | High |
| Method Robustness | Very High | Medium | High | Medium |
| MS Compatibility | Excellent | Excellent | Excellent | Good |
| "Green" Profile | Poor | Good | Excellent | Excellent |
| Key Advantage | Versatility & Robustness | High resolution for volatiles | Speed & Efficiency | Orthogonal Selectivity |
Workflow and Method Selection
Choosing the right analytical strategy depends on the specific goals of the analysis. The following workflow provides a logical pathway for method selection.
Caption: Workflow for selecting the optimal analytical technique.
Recommended Protocol: Isomeric Purity by Mixed-Mode HPLC
Based on its balance of performance, robustness, and MS-compatibility, a mixed-mode HPLC method is recommended for the routine quality control of this compound.
Instrumentation and Reagents
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Column: Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 5 µm or similar).
-
Reagents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (reagent grade), Ammonium formate (reagent grade), and ultrapure water.
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 ACN:water diluent.
-
Spiked Impurity Stock: Prepare a separate stock solution containing the known or potential positional isomers at a similar concentration.
-
Working Standard (0.01 mg/mL): Dilute the stock solution 1:100 with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare the drug substance sample at the same concentration as the stock solution.
Chromatographic Conditions
Table 3: Recommended HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for cation-exchange mechanism. |
| Mobile Phase B | ACN with 0.1% Formic Acid | Organic modifier for reversed-phase mechanism. |
| Gradient | 10% to 50% B over 10 minutes | Ensures elution and separation of polar isomers. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| Detection | UV at 270 nm | Wavelength of good absorbance for aminopyridines. |
Data Analysis and System Suitability
-
Identification: Compare retention times of peaks in the sample chromatogram to those of the reference standards.
-
Quantification: Use area percent for impurity reporting. For accurate quantification, use an external standard method with response factors if necessary.
-
System Suitability:
-
Resolution (Rs): The resolution between this compound and the closest eluting isomer should be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of peak areas from six replicate injections of the working standard should be ≤ 2.0%.
-
Visualization of Separation Mechanism
Caption: Dual retention mechanism in mixed-mode chromatography.
Conclusion
The successful isomeric purity analysis of this compound requires a departure from traditional reversed-phase HPLC. While GC, SFC, and CE are powerful orthogonal techniques with distinct advantages in speed (SFC) and efficiency (CE), mixed-mode HPLC stands out as the most robust and versatile platform for routine quality control in a pharmaceutical setting. It provides excellent resolution, MS compatibility, and operational reliability. By understanding the underlying separation mechanisms and making informed choices based on the analytical target profile, researchers can develop self-validating, accurate, and precise methods that ensure the quality and safety of the final drug substance.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,5-dimethylpyridin-2-amine
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of N,5-dimethylpyridin-2-amine is the foundation of its safe handling and disposal. Based on data from analogous compounds such as aminopyridines and dimethylpyridines, a comprehensive risk assessment is essential before any handling.
Substituted pyridines, particularly aminopyridines, are known for their significant toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] For instance, 2-Aminopyridine is classified as a combustible solid that produces poisonous gases, including nitrogen oxides, upon combustion.[5] Many related compounds are also severe skin and eye irritants.[2][6]
Given these characteristics, this compound should be treated as a hazardous substance. All waste generated from its use, including contaminated personal protective equipment (PPE), empty containers, and experimental materials, must be considered hazardous waste.
Table 1: Hazard Summary and Key Data for Structurally Similar Aminopyridines
| Hazard Classification | Description | Supporting Data Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2] | OSHA Permissible Exposure Limit (PEL) for 2-Aminopyridine is 0.5 ppm over an 8-hour work shift.[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][6] | Safety goggles are mandatory. An emergency eyewash station must be accessible.[8] |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to the nervous system.[1][4][6] | All work should be conducted in a certified chemical fume hood.[8] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] | Discharge into the environment must be avoided. Do not flush down the drain.[1][3] |
Pre-Disposal and Decontamination Procedures
Proper waste management begins long before the final disposal step. Implementing rigorous pre-disposal and decontamination protocols is crucial to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or butyl rubber gloves. Always double-glove.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[3][9]
Decontamination of Labware and Surfaces
All glassware, stir bars, and other equipment that have come into contact with this compound must be decontaminated before they are removed from the fume hood.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. Collect this rinse as hazardous waste.
-
Secondary Wash: Wash the item with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Surfaces within the chemical fume hood should be wiped down with a cloth dampened with a decontamination solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound Waste
The cardinal rule for the disposal of this compound is to never mix it with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[1][2]
Waste Segregation
Proper segregation at the point of generation is the most critical step in the disposal process.
-
Solid Waste: This includes unreacted this compound, contaminated silica gel, filter paper, and disposable labware (e.g., pipette tips, weighing boats).
-
Liquid Waste: This category includes reaction mixtures, solutions containing this compound, and solvent rinses from decontamination.
-
Sharps Waste: Needles and syringes must be placed in a designated sharps container.
-
Contaminated PPE: Gloves, bench coats, and other contaminated items should be collected in a separate, clearly labeled bag.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Containerization and Labeling
-
Select Compatible Containers: Use only approved, leak-proof hazardous waste containers.[8][10] Ensure the container material is compatible with pyridine derivatives and any solvents present.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[10]
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[2] Incineration at a licensed facility is a common disposal method for this type of chemical waste.[11]
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is vital.
Spill Response
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[2]
-
Decontaminate the area as described above.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[8]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Always provide the Safety Data Sheet (SDS) for a similar compound to the responding medical personnel.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. geneseo.edu [geneseo.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. N,N-dimethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 75707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for N,5-dimethylpyridin-2-amine
Hazard Analysis: Understanding the Risks of Aminopyridines
The aminopyridine class of compounds, to which N,5-dimethylpyridin-2-amine belongs, presents a range of potential health hazards. Based on data from analogous compounds, researchers should anticipate that this substance may be harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] Key potential hazards include:
-
Acute Toxicity: Similar compounds are known to be toxic if swallowed and may be fatal upon skin contact.[3][4]
-
Skin Irritation: Direct contact can lead to skin irritation, redness, and pain.[5][6]
-
Serious Eye Damage: Contact with the eyes can cause serious irritation or damage.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][8]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazard profile.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield should be worn where there is a significant risk of splashes. | Protects against accidental splashes and airborne particles, preventing serious eye damage.[5][6][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat.[9] Impervious clothing may be necessary for larger quantities.[10] | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if dust/aerosols are generated.[9][10] A dust mask (e.g., N95) may be sufficient for minor dust generation, while a respirator with organic vapor cartridges is recommended for handling liquids or for spill cleanup.[8][10] | Protects against inhalation of harmful dust or vapors that can cause respiratory irritation and systemic toxicity.[5][8] |
It is imperative to inspect all PPE for integrity before each use and to replace it as needed. Contaminated clothing should be removed immediately and laundered separately before reuse.
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and within close proximity to the workstation.[3][10]
-
Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter to prevent contamination and facilitate easy cleanup in case of a spill.
Step-by-Step Handling Procedure
-
PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Material Handling:
-
Carefully open the container, avoiding the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container.
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.
-
Clean-up:
-
Reporting: Report the spill to your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated lab supplies and excess material, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2]
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of this material down the drain or in general waste.[2][11]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.
References
- 1. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
